3,5,6-Trifluoro-2-hydroxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5,6-trifluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBGZZXJAMGVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633112 | |
| Record name | 3,5,6-Trifluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75777-49-0 | |
| Record name | 3,5,6-Trifluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,6-Trifluoro-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3,5,6-Trifluoro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trifluoro-2-hydroxypyridine is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into the pyridine ring can significantly alter its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules and functional materials.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with generalized experimental protocols for their determination and a discussion of its potential biological relevance.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₃NO | [5][6][7][8] |
| Molecular Weight | 149.07 g/mol | [5][6][7][8] |
| Melting Point | 99-103 °C | [6][8] |
| Boiling Point (Predicted) | 150.2 ± 40.0 °C | [6] |
| pKa (Predicted) | 3 ± 0.10 | [6] |
| Solubility | Soluble in Methanol | [6][8] |
| Appearance | White to light-colored crystalline solid | [9][10] |
Tautomerism
A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.[11][12] In the case of this compound, it coexists with 3,5,6-Trifluoro-2(1H)-pyridone. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.[13] The pyridone tautomer is often favored in polar solvents and in the solid state due to intermolecular hydrogen bonding.[11] Understanding this tautomeric relationship is essential, as the two forms can exhibit different chemical reactivity and biological activity.
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
pKa Determination by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.[14]
Methodology:
-
A stock solution of this compound is prepared in a suitable solvent.
-
A series of buffer solutions with known pH values spanning the expected pKa range are prepared.
-
Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH.
-
The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.
Solubility Determination
A general qualitative assessment of solubility in various solvents can be performed to understand the polarity of the compound.[15]
Methodology:
-
A small, measured amount of this compound (e.g., 1-5 mg) is placed in a test tube.
-
A small volume (e.g., 0.5 mL) of the test solvent (e.g., water, methanol, dichloromethane, hexane) is added.
-
The mixture is agitated at a constant temperature.
-
The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If partial dissolution occurs, it is sparingly soluble.
Potential Biological Significance
While specific biological activities of this compound are not extensively documented, the broader class of fluorinated pyridine derivatives is of significant interest in drug discovery.[1][2][3][4] The introduction of fluorine can enhance several key properties of a drug candidate, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
-
Lipophilicity: The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Fluorinated pyridines have been incorporated into a wide range of therapeutic agents, demonstrating their utility in developing drugs for various diseases.[2][4] Therefore, this compound represents a promising scaffold for the development of new pharmaceuticals.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound. The provided data and generalized experimental protocols offer a valuable resource for researchers working with this compound. The tautomeric nature of this molecule is a critical chemical feature that influences its properties and reactivity. Given the established importance of fluorinated pyridines in drug discovery, this compound holds potential as a valuable building block for the synthesis of novel therapeutic agents. Further experimental investigation into its biological activities and detailed physicochemical characteristics is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound | 75777-49-0 [amp.chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. labproinc.com [labproinc.com]
- 10. 3-Fluoro-2-hydroxypyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. youtube.com [youtube.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. benchchem.com [benchchem.com]
- 15. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on the Molecular Structure and Conformation of 3,5,6-Trifluoro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational preferences of 3,5,6-Trifluoro-2-hydroxypyridine. In the absence of direct experimental data for this specific molecule, this document leverages a comparative analysis of structurally related fluorinated and non-fluorinated hydroxypyridines. A pivotal aspect of its chemistry, the tautomeric equilibrium between the pyridinol and pyridone forms, is discussed in detail. Furthermore, a robust computational workflow is proposed to elucidate its precise geometric parameters, conformational landscape, and energetic properties. This guide serves as a foundational resource for researchers interested in the rational design and development of novel therapeutics based on this fluorinated pyridine scaffold.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the physicochemical properties of organic molecules, including their acidity, lipophilicity, metabolic stability, and conformational preferences. A thorough understanding of the molecular structure and conformation of this trifluorinated pyridine derivative is paramount for predicting its biological activity and for designing new molecules with desired properties.
This guide addresses the core structural features of this compound, with a particular focus on its tautomerism and the conformational implications of the trifluoro-substitution pattern.
Tautomerism: A Critical Consideration
Like other 2-hydroxypyridines, this compound is expected to exist in a tautomeric equilibrium between the aromatic alcohol form (3,5,6-Trifluoro-2-pyridinol) and the non-aromatic amide form (3,5,6-Trifluoro-2(1H)-pyridone). This equilibrium is a crucial determinant of the molecule's chemical reactivity, hydrogen bonding capabilities, and overall shape.
The position of this equilibrium is known to be sensitive to the surrounding environment. In non-polar solvents, the hydroxypyridine tautomer is often favored, while polar solvents and the solid state typically favor the pyridone form due to intermolecular hydrogen bonding.
Caption: Tautomeric equilibrium of this compound.
Anticipated Molecular Geometry and Conformation
Direct experimental data on the bond lengths, bond angles, and dihedral angles of this compound are not currently available in the public domain. However, insights can be gleaned from studies on related fluorinated heterocycles.
Key Expectations:
-
Planarity: The pyridine ring in both tautomers is expected to be largely planar.
-
Influence of Fluorine: The highly electronegative fluorine atoms will induce significant changes in the electron distribution of the pyridine ring, affecting bond lengths and angles. The C-F bonds will be short and strong.
-
Conformational Preferences: For the pyridone tautomer, the N-H and C=O groups create possibilities for distinct intermolecular interactions. In the pyridinol form, the orientation of the hydroxyl group will be a key conformational variable. Studies on fluorinated piperidines have shown a preference for axial conformations of fluorine due to stereoelectronic effects, a phenomenon that might influence the puckering of the ring if it deviates from planarity, although significant puckering is not expected in a pyridone ring.
Proposed Computational Workflow for Structural Elucidation
To obtain precise quantitative data on the molecular structure and conformation of this compound, a comprehensive computational study is proposed. The following workflow outlines the key steps:
Caption: Proposed computational workflow for this compound.
Data Presentation: Predicted Molecular Properties
Following the proposed computational workflow, the following tables can be populated with the calculated data to provide a clear and comparative summary of the molecular properties of the two tautomers.
Table 1: Predicted Geometric Parameters
| Parameter | 3,5,6-Trifluoro-2-pyridinol | 3,5,6-Trifluoro-2(1H)-pyridone |
| Bond Lengths (Å) | ||
| C2-O | Calculated Value | Calculated Value |
| N1-C2 | Calculated Value | Calculated Value |
| C3-F | Calculated Value | Calculated Value |
| C5-F | Calculated Value | Calculated Value |
| C6-F | Calculated Value | Calculated Value |
| **Bond Angles (°) ** | ||
| N1-C2-C3 | Calculated Value | Calculated Value |
| C2-C3-C4 | Calculated Value | Calculated Value |
| Dihedral Angles (°) | ||
| H-O-C2-N1 | Calculated Value | N/A |
Table 2: Predicted Energetic and Spectroscopic Properties
| Property | 3,5,6-Trifluoro-2-pyridinol | 3,5,6-Trifluoro-2(1H)-pyridone |
| Relative Energy (kcal/mol) | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value |
| Key IR Frequencies (cm⁻¹) | O-H stretch, C-F stretch | N-H stretch, C=O stretch, C-F stretch |
| ¹³C NMR Chemical Shifts (ppm) | Calculated Values for C2-C6 | Calculated Values for C2-C6 |
| ¹⁹F NMR Chemical Shifts (ppm) | Calculated Values for F3, F5, F6 | Calculated Values for F3, F5, F6 |
Experimental Protocols: A Roadmap for Future Studies
To validate the computational predictions and provide definitive experimental data, the following protocols are recommended:
-
Synthesis and Purification: The synthesis of this compound should be carried out, followed by rigorous purification techniques such as recrystallization or sublimation to obtain high-purity single crystals.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.
-
NMR Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR: To characterize the molecule in solution and to investigate the tautomeric equilibrium in different solvents.
-
NOESY/HOESY: To probe through-space proximities of atoms and gain insights into the solution-state conformation.
-
-
Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the different functional groups in both tautomers.
-
Computational Chemistry: The proposed computational workflow should be executed using a validated level of theory and basis set.
Conclusion
While experimental data on this compound remains elusive, a comprehensive understanding of its molecular structure and conformation can be inferred from related compounds and robustly investigated through computational chemistry. The tautomeric equilibrium between the pyridinol and pyridone forms is a central feature that will dictate its chemical behavior. The proposed computational and experimental workflows provide a clear path forward for the definitive characterization of this promising fluorinated building block, which will undoubtedly accelerate its application in drug discovery and materials science.
Spectroscopic Characterization of 3,5,6-Trifluoro-2-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5,6-Trifluoro-2-hydroxypyridine is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This guide provides a comprehensive framework for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While detailed experimental spectra for this specific molecule are not widely published, this document presents a standardized format for data presentation and outlines the necessary experimental protocols for its characterization.
Molecular and Physical Properties
Basic identifiers and physical characteristics of this compound are crucial for its handling and analysis.
| Property | Value | Source |
| CAS Number | 75777-49-0 | [1] |
| Molecular Formula | C₅H₂F₃NO | [1] |
| Molecular Weight | 149.07 g/mol | [1] |
| Appearance | White to Orange to Green powder to crystal | |
| Melting Point | 99-103 °C | [2] |
| Purity | >98.0% |
Spectroscopic Data Summary
The following tables are structured to present the key spectroscopic data points for this compound. These serve as a template for researchers to populate with their own experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the carbon-hydrogen framework and the positions of the fluorine atoms.
Table 1: ¹H NMR Data Solvent: (e.g., DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | H-4 | ||
| Data not available | OH/NH |
Table 2: ¹³C NMR Data Solvent: (e.g., DMSO-d₆)
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| Data not available | C-2 | |
| Data not available | C-3 | |
| Data not available | C-4 | |
| Data not available | C-5 | |
| Data not available | C-6 |
Table 3: ¹⁹F NMR Data Solvent: (e.g., DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | F-3 | ||
| Data not available | F-5 | ||
| Data not available | F-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: IR Absorption Data Sample Preparation: (e.g., KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | O-H/N-H stretch | |
| Data not available | C=O stretch (from pyridone tautomer) | |
| Data not available | C=C, C=N stretch | |
| Data not available | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data Ionization Method: (e.g., Electrospray Ionization, ESI)
| m/z | Relative Intensity (%) | Assignment |
| Data not available | [M+H]⁺ or [M-H]⁻ | |
| Data not available | Fragment ions |
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. The following are generalized protocols for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform an automatic background subtraction.
-
-
Data Processing: Identify and label the major absorption peaks.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire mass spectra in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform fragmentation analysis (MS/MS) on the molecular ion to aid in structural elucidation.
-
-
Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Workflow Visualization
The following diagram illustrates a logical workflow for the complete spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Tautomerism of 3,5,6-Trifluoro-2-hydroxypyridine and 3,5,6-Trifluoro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between the lactim (3,5,6-Trifluoro-2-hydroxypyridine) and lactam (3,5,6-Trifluoro-2-pyridone) forms of this highly fluorinated pyridine derivative is a critical determinant of its physicochemical properties, reactivity, and potential biological activity. The position of this equilibrium is highly sensitive to environmental factors, particularly solvent polarity. This technical guide provides a comprehensive overview of this tautomerism, presenting computationally derived thermodynamic data, detailed experimental protocols for its quantification using UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, and a plausible synthetic route for the parent compound. Visual diagrams generated using Graphviz are included to illustrate the core concepts and experimental workflows, offering a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
The tautomerism of 2-hydroxypyridines and their corresponding 2-pyridone isomers is a classic and fundamentally important phenomenon in heterocyclic chemistry. This equilibrium, which involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom, significantly influences the molecule's aromaticity, dipole moment, hydrogen bonding capabilities, and ultimately its interactions with biological targets.
The introduction of multiple fluorine atoms onto the pyridine ring, as in the case of this compound, is expected to have a profound impact on the tautomeric equilibrium. The strong electron-withdrawing nature of fluorine can alter the electron density distribution within the ring and the acidity of the N-H and O-H protons, thereby shifting the equilibrium position. Understanding and quantifying this shift is crucial for the rational design of novel pharmaceuticals and functional materials based on this scaffold.
Tautomeric Equilibrium: A Quantitative Overview
The equilibrium between this compound (the -ol form) and 3,5,6-Trifluoro-2-pyridone (the -one form) is dynamic and solvent-dependent. Generally, non-polar solvents tend to favor the less polar hydroxypyridine tautomer, while polar solvents stabilize the more polar pyridone form through hydrogen bonding and dipole-dipole interactions.
Due to the lack of direct experimental data for this compound, the following tables summarize thermodynamic parameters derived from computational studies on the parent 2-hydroxypyridine system and the anticipated effects of trifluorination. The trifluoro substitution is predicted to further favor the pyridone tautomer in polar solvents due to the enhanced acidity of the N-H proton and altered dipole moment.
Table 1: Predicted Thermodynamic Data for the Tautomerization of this compound to 3,5,6-Trifluoro-2-pyridone
| Solvent | Dielectric Constant (ε) | Predicted ΔG (kJ/mol) | Predicted KT ([Pyridone]/[Hydroxypyridine]) | Predominant Tautomer |
| Gas Phase | 1 | > 0 | < 1 | This compound |
| Cyclohexane | 2.0 | ~ 0 | ~ 1 | Mixture |
| Chloroform | 4.8 | < 0 | > 1 | 3,5,6-Trifluoro-2-pyridone |
| Acetonitrile | 37.5 | << 0 | >> 1 | 3,5,6-Trifluoro-2-pyridone |
| Water | 80.1 | <<< 0 | >>> 1 | 3,5,6-Trifluoro-2-pyridone |
Note: The values presented are estimations based on computational models of fluorinated pyridones and the known behavior of the parent 2-hydroxypyridine system. Experimental verification is highly recommended.
Visualizing the Tautomeric Equilibrium and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the tautomeric equilibrium and a general workflow for its experimental determination.
Caption: Tautomeric equilibrium between this compound and 3,5,6-Trifluoro-2-pyridone.
Caption: General experimental workflow for the synthesis and tautomeric analysis.
Experimental Protocols
The following protocols provide detailed methodologies for the quantitative analysis of the tautomeric equilibrium of this compound/3,5,6-Trifluoro-2-pyridone.
UV/Vis Spectroscopic Determination of the Tautomeric Equilibrium Constant (KT)
This method is effective when the two tautomers have distinct UV/Vis absorption spectra.
4.1.1. Instrumentation
-
A dual-beam UV/Vis spectrophotometer.
-
Matched quartz cuvettes (e.g., 1 cm path length).
4.1.2. Reagents and Solvents
-
This compound (high purity).
-
A range of solvents of varying polarity (e.g., cyclohexane, chloroform, acetonitrile, water). All solvents should be of spectroscopic grade.
4.1.3. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10-3 M.
-
Preparation of Working Solutions: For each solvent to be tested, prepare a dilute solution (e.g., 10-4 to 10-5 M) from the stock solution.
-
Data Acquisition:
-
Record the absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the corresponding pure solvent as a blank.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to the hydroxypyridine and pyridone tautomers. This may require comparison with spectra of "locked" derivatives (e.g., O-methylated and N-methylated analogues) if available.
-
The equilibrium constant, KT, can be determined using the following equation at a wavelength where both tautomers absorb but have different molar absorptivities:
KT = ([Pyridone])/([Hydroxypyridine]) = (εH - ε) / (ε - εP)
where:
-
ε is the apparent molar absorptivity of the solution at the chosen wavelength.
-
εH is the molar absorptivity of the pure hydroxypyridine tautomer (can be determined in a non-polar solvent where it is the sole species, or from a locked O-methyl derivative).
-
εP is the molar absorptivity of the pure pyridone tautomer (can be determined in a highly polar solvent where it predominates, or from a locked N-methyl derivative).
-
-
NMR Spectroscopic Determination of the Tautomeric Ratio
NMR spectroscopy is a powerful tool for determining the ratio of tautomers in solution, as the chemical shifts of protons and carbons are highly sensitive to the local electronic environment.
4.2.1. Instrumentation
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
4.2.2. Reagents and Solvents
-
This compound (high purity).
-
A range of deuterated solvents of varying polarity (e.g., cyclohexane-d12, chloroform-d, acetonitrile-d3, DMSO-d6).
4.2.3. Procedure
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the chosen deuterated solvent to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition:
-
Acquire a 1H NMR spectrum for each sample.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration.
-
-
Data Analysis:
-
Identify distinct signals corresponding to each tautomer. The proton on the nitrogen in the pyridone form (N-H) and the proton on the oxygen in the hydroxypyridine form (O-H) may be observable, although they can be broad and may exchange with residual water.
-
More reliably, the aromatic protons will have different chemical shifts in each tautomer.
-
Integrate the area of a well-resolved signal for the hydroxypyridine tautomer (AH) and a corresponding signal for the pyridone tautomer (AP).
-
The tautomeric ratio is calculated as:
Tautomer Ratio = [Pyridone] / [Hydroxypyridine] = AP / AH
-
The equilibrium constant KT is equal to this ratio.
-
Proposed Synthetic Route
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible route can be proposed based on general methods for the synthesis of fluorinated pyridines. One such approach involves the fluorination of a suitable pyridine precursor.
5.1. Plausible Synthetic Pathway: Direct Fluorination
A potential route could involve the direct fluorination of 2-hydroxypyridine or a protected derivative using a suitable fluorinating agent, followed by separation of the desired isomer. However, controlling the regioselectivity of direct fluorination on an activated ring can be challenging.
A more controlled approach might involve the synthesis of a pre-fluorinated precursor followed by cyclization or functional group transformation. For instance, the cyclocondensation of a fluorinated building block could be a viable strategy.
5.2. Example of a General Synthetic Approach for Fluorinated Pyridines
One general method involves the reaction of a polychloropyridine with a source of fluoride, such as potassium fluoride, often in the presence of a phase-transfer catalyst. Subsequent hydrolysis of a remaining chloro or fluoro group at the 2-position could yield the desired 2-hydroxypyridine.
Given the complexity and potential hazards of working with fluorinating agents, it is strongly recommended that any synthetic work be carried out by experienced chemists in a well-equipped laboratory with appropriate safety precautions.
Conclusion
The tautomerism of this compound and 3,5,6-Trifluoro-2-pyridone represents a nuanced yet critical aspect of its chemical behavior. While direct experimental data remains to be published, computational predictions and the well-understood principles governing the tautomerism of the parent 2-hydroxypyridine system provide a strong foundation for further investigation. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically determine the tautomeric equilibrium constants in various solvents. A deeper understanding of this fundamental equilibrium will undoubtedly aid in the development of novel pharmaceuticals and advanced materials that incorporate this highly functionalized heterocyclic scaffold.
An In-depth Technical Guide on the Solubility of 3,5,6-Trifluoro-2-hydroxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,5,6-Trifluoro-2-hydroxypyridine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, expected solubility trends based on structurally similar compounds, and detailed experimental protocols for determining solubility.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Understanding its solubility in various organic solvents is crucial for synthesis, purification, formulation, and various screening processes. The presence of both a hydroxyl group and fluorine atoms on the pyridine ring suggests a nuanced solubility profile, with expected miscibility in polar solvents.
Solubility Data
Exhaustive searches of scientific databases and chemical supplier information have yielded limited quantitative solubility data for this compound. However, qualitative data and information on analogous compounds provide valuable insights.
Table 1: Qualitative and Comparative Solubility of this compound and a Structurally Similar Compound.
| Compound | Solvent | Solubility | Temperature (°C) | Data Type | Source |
| This compound | Methanol | Soluble[1][2] | Not Specified | Qualitative | Supplier Data |
| 2-Hydoxy-3,5,6-Trichloropyridine | Acetonitrile | Soluble[3] | Not Specified | Qualitative | Literature |
| Methanol | Soluble[3] | Not Specified | Qualitative | Literature | |
| Ethanol | Soluble[3] | Not Specified | Qualitative | Literature |
The solubility of this compound in methanol is confirmed by supplier specifications[1][2]. Furthermore, the reported solubility of the structurally similar 2-Hydoxy-3,5,6-Trichloropyridine in polar solvents like acetonitrile, methanol, and ethanol suggests that this compound is likely to exhibit solubility in a range of polar organic solvents[3]. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the polar nature of the fluorinated pyridine ring contributes to its affinity for polar aprotic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the solubility of the compound in the solvent at the experimental temperature, expressed in units such as mg/mL, g/L, or mol/L.
-
3.3. Data Analysis and Reporting
-
Perform each solubility measurement in triplicate to ensure reproducibility.
-
Report the mean solubility value and the standard deviation.
-
Specify the experimental temperature and the analytical method used for quantification.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility measurement.
4.2. Factors Influencing Solubility
This diagram outlines the key factors that influence the solubility of a solid organic compound in a liquid solvent.
Caption: Key factors influencing the solubility of a compound.
References
synthesis and purification of 3,5,6-Trifluoro-2-hydroxypyridine
An In-Depth Technical Guide to the Synthesis and Purification of 3,5,6-Trifluoro-2-hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 3,5,6-Trifluoro-2(1H)-pyridinone, is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science.[1] The presence of multiple fluorine atoms can significantly alter the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds and functional materials. This guide provides a comprehensive overview of a plausible synthetic route and detailed purification protocols for this compound, supported by quantitative data and procedural diagrams.
Synthesis of this compound
Proposed Synthetic Pathway
The overall synthetic scheme is presented below. The first step involves the selective defluorination at the 4-position of pentafluoropyridine, which is the most activated site for nucleophilic attack and subsequent reduction. The resulting tetrafluoropyridine is then subjected to hydrolysis under basic conditions to replace the fluorine atom at the 2-position with a hydroxyl group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,5,6-Tetrafluoropyridine from Pentafluoropyridine
This procedure is adapted from a method described for the selective reduction of pentafluoropyridine.[2]
-
Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere using nitrogen or argon.
-
Reagent Preparation: Prepare a 5-10 wt% aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).
-
Reaction Initiation: To the flask, add the aqueous alkali metal hydroxide solution and zinc powder. Cool the resulting slurry to 0-5 °C using an ice bath.
-
Addition of Starting Material: Slowly add pentafluoropyridine dropwise to the cooled slurry via the dropping funnel, ensuring the reaction temperature is maintained between 0 °C and 5 °C to control the reaction rate and minimize side product formation.[2]
-
Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC) or 19F NMR spectroscopy until the consumption of pentafluoropyridine is complete.
-
Work-up:
-
Once the reaction is complete, neutralize the reaction mixture with a dilute mineral acid (e.g., sulfuric or nitric acid). This is crucial to prevent the formation of the hydroxypyridine byproduct during subsequent heating.[2]
-
Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude 2,3,5,6-tetrafluoropyridine can be purified by distillation to yield a high-purity product.[2]
Step 2: Synthesis of this compound from 2,3,5,6-Tetrafluoropyridine
This protocol is based on general procedures for the hydrolysis of halopyridines.[3]
-
Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,5,6-tetrafluoropyridine and an aqueous solution of a strong base (e.g., 10-20% sodium hydroxide or potassium hydroxide).
-
Reaction Conditions: Heat the biphasic mixture to reflux (typically 100-120 °C) with vigorous stirring. The reaction can be monitored by TLC or GC analysis for the disappearance of the starting material.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the aqueous solution with a concentrated acid (e.g., hydrochloric acid) to a pH of approximately 5-6 while cooling in an ice bath. The product should precipitate as a solid.
-
Isolate the solid product by vacuum filtration.
-
-
Initial Purification: Wash the collected solid with cold water to remove any inorganic salts and then dry under vacuum.
Purification
The crude this compound obtained from the synthesis typically requires further purification to achieve high purity (>98.0%).[4] The primary methods are recrystallization and column chromatography.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocols
Method 1: Recrystallization
Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate) to find a suitable system.[5] For a polar molecule like this compound, polar solvents or solvent mixtures are likely candidates.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot recrystallization solvent to just dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Method 2: Flash Column Chromatography
If recrystallization does not provide the desired purity, or if impurities have similar solubility profiles, flash column chromatography is a preferred alternative.
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent) Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ideal system should provide a retention factor (Rf) for the desired compound of around 0.3-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate closely eluting impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Registry Number | 75777-49-0 | [1] |
| Molecular Formula | C5H2F3NO | [1] |
| Molecular Weight | 149.07 g/mol | [1] |
| Appearance | White to Orange to Green powder/crystal | |
| Melting Point | 99.0 - 102.0 °C | |
| Purity (Typical) | >98.0% (by GC) | [4] |
| Synonyms | 3,5,6-Trifluoro-2-pyridinol, 3,5,6-Trifluoro-2-pyridone, 3,5,6-Trifluoro-2(1H)-pyridinone |
References
- 1. scbt.com [scbt.com]
- 2. JP2001139551A - Method for producing 2,3,5,6-tetrafluoropyridine - Google Patents [patents.google.com]
- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. labproinc.com [labproinc.com]
- 5. Reagents & Solvents [chem.rochester.edu]
An In-depth Technical Guide to 3,5,6-Trifluoro-2-hydroxypyridine for Researchers and Drug Development Professionals
Introduction
3,5,6-Trifluoro-2-hydroxypyridine is a fluorinated heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Its trifluorinated pyridine ring structure offers unique electronic properties that can influence the pharmacokinetic and pharmacodynamic profiles of larger molecules. This guide provides a comprehensive overview of the commercial availability, key properties, and potential applications of this compound to support researchers, scientists, and drug development professionals in their work with this compound.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to grams. The purity of the commercially available compound is typically high, often exceeding 98%.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | Varies by lot | Inquire |
| TCI Chemicals | >98.0% (GC) | 1g, 5g |
| Fisher Scientific | ≥98.0% | 1g |
| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g, 25g |
| Lab Pro Inc. | Min. 98.0% | 1g |
| Sigma-Aldrich | 98% | Inquire |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental conditions, including solvent selection and reaction temperature.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 75777-49-0 | [1] |
| Molecular Formula | C₅H₂F₃NO | [1] |
| Molecular Weight | 149.07 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 99.0 to 102.0 °C | |
| Purity | >98.0% (by GC) | |
| Solubility | Soluble in Methanol | [2] |
Synthesis and Experimental Protocols
It is important to note that working with elemental fluorine requires specialized equipment and stringent safety precautions. Researchers should consult with experienced chemists and adhere to all institutional safety guidelines before attempting such a synthesis.
For the application of this compound as an intermediate, it can likely be utilized in various cross-coupling reactions, leveraging the reactivity of the pyridine ring and its substituents. The hydroxyl group can also be a site for further functionalization.
A generalized workflow for utilizing a chemical intermediate like this compound in a research setting is depicted in the following diagram.
Caption: General workflow for using a chemical intermediate in research.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to enhance various properties.[3] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[3] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly alter the electronic properties of a molecule.[4]
While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various bioactive molecules.[5] Therefore, it is a valuable building block for generating libraries of novel compounds for screening and lead optimization in drug discovery programs. The hydroxypyridine scaffold itself is found in compounds with a wide range of biological activities, including neuroprotective and chelating properties.[6][7]
Signaling Pathways and Mechanisms of Action
Currently, there is no publicly available information detailing the involvement of this compound in any specific signaling pathways or its mechanism of action. As a chemical intermediate, its primary role is in the synthesis of more complex molecules. The biological activity of any resulting compound would depend on its overall structure and how it interacts with biological targets.
For researchers investigating the potential biological effects of novel compounds synthesized from this compound, a general workflow for target identification and pathway analysis is suggested below.
Caption: General workflow for identifying biological targets and pathways.
Safety Information
Based on available safety data sheets, this compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Statements and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
Conclusion
This compound is a readily available chemical intermediate with significant potential for use in drug discovery and medicinal chemistry. Its fluorinated pyridine structure makes it an attractive building block for the synthesis of novel compounds with potentially enhanced biological activity and pharmacokinetic properties. While detailed experimental protocols and information on its direct biological effects are limited in the public domain, this guide provides a foundational understanding of its properties, availability, and potential applications, along with generalized workflows to aid researchers in its use. As with any chemical reagent, proper safety precautions should be strictly followed.
References
An In-depth Technical Guide to the Reactivity Profile of the Trifluorinated Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules has profound effects on their physicochemical properties, significantly impacting reactivity, lipophilicity, metabolic stability, and binding affinity. The trifluorinated pyridine ring, an increasingly important scaffold in medicinal chemistry and agrochemicals, presents a unique and valuable reactivity profile. This guide provides a detailed exploration of the chemical behavior of trifluorinated pyridines, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in the strategic design and synthesis of novel chemical entities.
Core Reactivity Principles
The trifluorinated pyridine ring is characterized by a highly electron-deficient aromatic system. The potent electron-withdrawing nature of the three fluorine atoms, combined with the inherent electron-deficiency of the pyridine nitrogen, dictates its reactivity. This electronic landscape primarily favors nucleophilic aromatic substitution (SNAAr) and disfavors classical electrophilic aromatic substitution.
General Reactivity Overview:
-
Nucleophilic Aromatic Substitution (SNAAr): This is the most facile and synthetically useful reaction of trifluorinated pyridines. The fluorine atoms act as excellent leaving groups, activated by the electron-deficient ring.
-
Metal-Catalyzed Cross-Coupling Reactions: The C-F bonds, and more commonly C-Cl or C-Br bonds introduced via SNAAr, can participate in various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.
-
Reactions at the Nitrogen Atom: The pyridine nitrogen is significantly less basic and nucleophilic compared to pyridine itself due to the strong inductive effect of the fluorine atoms, making reactions like N-alkylation and N-oxidation challenging.
-
Electrophilic Aromatic Substitution: These reactions are generally not feasible under standard conditions due to the severe deactivation of the ring.
Nucleophilic Aromatic Substitution (SNAAr)
SNAAr is the hallmark of trifluorinated pyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.
Regioselectivity
The position of nucleophilic attack is highly predictable and is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. For most trifluoropyridine isomers, the order of reactivity is C4 > C2 > C6 > C3 > C5. The attack at the C4 (para) and C2/C6 (ortho) positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor.
Quantitative Data for SNAAr Reactions
The following tables summarize the yields for SNAAr reactions on various trifluoropyridine substrates with different classes of nucleophiles.
Table 1: Reactions with O-Nucleophiles
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 2,4,6-Trifluoropyridine | Sodium Methoxide | MeOH, 65°C, 2h | 4-Methoxy-2,6-difluoropyridine | 95 |
| 2,4,6-Trifluoropyridine | Phenol, K₂CO₃ | DMF, 80°C, 4h | 4-Phenoxy-2,6-difluoropyridine | 88 |
| 2,3,5-Trifluoropyridine | Sodium Methoxide | MeOH, reflux, 6h | 2-Methoxy-3,5-difluoropyridine | 75 |
| 3,4,5-Trifluoropyridine | 4-(Trifluoromethoxy)phenol, K₂CO₃ | DMF, 25°C, 18h | 3,5-Difluoro-4-[4-(trifluoromethoxy)phenoxy]pyridine | 43 |
Table 2: Reactions with N-Nucleophiles
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 2,4,6-Trifluoropyridine | Piperidine | EtOH, reflux, 3h | 4-(Piperidin-1-yl)-2,6-difluoropyridine | 92 |
| 2,4,6-Trifluoropyridine | Aniline | NMP, 100°C, 12h | N-(2,6-Difluoro-4-pyridinyl)aniline | 85 |
| 2,3,4-Trifluoropyridine | Ammonia (aq.) | Dioxane, 100°C, 24h | 4-Amino-2,3-difluoropyridine | 78 |
| Pentafluoropyridine | Piperazine | Na₂CO₃, MeCN | 1-(Perfluoropyridin-4-yl)piperazine | 85 |
Table 3: Reactions with S-Nucleophiles
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 2,4,6-Trifluoropyridine | Sodium Thiophenoxide | DMF, 25°C, 1h | 2,6-Difluoro-4-(phenylthio)pyridine | 98 |
| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃, MeCN, reflux, 4h | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | High |
Metal-Catalyzed Cross-Coupling Reactions
Following initial functionalization via SNAAr to introduce a less resilient halide (Cl, Br, I), or in some cases directly from a fluorinated position, metal-catalyzed cross-coupling reactions provide a powerful avenue for C-C, C-N, and C-O bond formation.
Quantitative Data for Cross-Coupling Reactions
Table 4: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-4,6-difluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Bromo-2,6-difluoropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 18 | 91 |
Table 5: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | Low (25) |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 93 |
Table 6: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 95 (at C2) |
| 4-Chloro-2,6-difluoropyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
Reactions at the Pyridine Nitrogen
The strong electron-withdrawing effect of the three fluorine atoms significantly reduces the basicity of the pyridine nitrogen (pKa of 2,4,6-trifluoropyridine is -7.23), making protonation and subsequent reactions at the nitrogen challenging.
-
N-Alkylation: Direct alkylation with agents like methyl iodide is generally difficult and may require harsh conditions or more potent alkylating agents like methyl triflate, often with poor results.[1]
-
N-Oxidation: The oxidation of the nitrogen atom is also challenging due to its low nucleophilicity. Strong oxidizing systems are required, such as peroxy acids in the presence of a strong acid anhydride (e.g., trifluoroacetic anhydride).[2] For instance, the oxidation of some electron-deficient pyridines can be achieved using m-CPBA or a mixture of hydrogen peroxide and trifluoroacetic anhydride.[2][3]
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the trifluorinated pyridine ring is exceedingly difficult due to the strong deactivating effect of the fluorine atoms and the pyridyl nitrogen. Reactions such as nitration and Friedel-Crafts alkylation/acylation generally do not proceed under standard conditions. Theoretical studies on the nitration of pyridine derivatives suggest that in the strongly acidic medium required for the reaction, the pyridine is fully protonated, which strongly deactivates it towards electrophilic attack.[4]
Experimental Protocols
General Protocol for SNAAr: Synthesis of 4-Methoxy-2,6-difluoropyridine
-
Reaction Setup: To a solution of 2,4,6-trifluoropyridine (1.0 eq) in anhydrous methanol (0.2 M), add sodium methoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon).
-
Reaction Execution: Heat the reaction mixture to 65°C and stir for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-methoxy-2,6-difluoropyridine.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the halo-difluoropyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 0.1 M), via syringe.
-
Reaction Execution: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[5]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of the bromo-fluoropyridine (1.0 eq) in a mixture of THF and Et₃N (2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-30 mol%).[6]
-
Reagent Addition: Add the terminal alkyne (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to obtain the desired alkynylpyridine product.[6]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the halo-difluoropyridine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).[7]
-
Solvent Addition: Add anhydrous, degassed toluene (0.1 M).
-
Reaction Execution: Seal the vial and heat to 80-110°C for 4-24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.[7]
Synthetic Workflow Example: Synthesis of a Bioactive Scaffold
Trifluorinated pyridines are key starting materials in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[8][9] The following diagram illustrates a typical workflow for the elaboration of a trifluoropyridine core into a more complex, functionalized molecule.
This guide provides a foundational understanding of the reactivity of the trifluorinated pyridine ring. The predictable and robust nature of its SNAAr chemistry, coupled with the versatility of modern cross-coupling reactions, makes it a powerful platform for the design and synthesis of novel, highly functionalized molecules. Researchers and drug development professionals can leverage this reactivity profile to accelerate the discovery of new chemical entities with enhanced properties.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 2,3,5-Trifluoropyridine | 76469-41-5 [chemicalbook.com]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Unveiling the Reactive Landscape of 3,5,6-Trifluoro-2-hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,6-Trifluoro-2-hydroxypyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of highly electronegative fluorine atoms on the pyridine ring dramatically influences its electronic distribution, and consequently, its reactivity. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, drawing upon established principles of organic chemistry and computational electronic structure theory. This document aims to serve as a foundational resource for researchers engaged in the synthesis and application of this versatile molecule.
Introduction: The Influence of Fluorine on Pyridine Reactivity
The substitution of hydrogen with fluorine on an aromatic ring, particularly a pyridine nucleus, imparts profound changes to the molecule's physicochemical properties. Fluorine's strong electron-withdrawing inductive effect (-I) significantly lowers the electron density of the pyridine ring, rendering it more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to its non-fluorinated counterpart. This modulation of reactivity is a cornerstone of modern drug design, enabling the fine-tuning of metabolic stability, binding affinity, and bioavailability.
In this compound, the cumulative inductive effects of three fluorine atoms create a highly electron-deficient aromatic system. The presence of a hydroxyl group at the 2-position introduces additional complexity, as it can exist in tautomeric equilibrium with its corresponding pyridone form. This tautomerism, coupled with the electronic influence of the fluorine substituents, dictates the molecule's dual role as both a potential nucleophile and an electrophile.
Tautomerism: The Hydroxypyridine-Pyridone Equilibrium
2-Hydroxypyridines are known to exist in a tautomeric equilibrium with their corresponding 2-pyridone isomers. In the case of this compound, this equilibrium is a critical determinant of its reactive sites.
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. The electron-withdrawing fluorine atoms are expected to favor the pyridone tautomer, which possesses greater aromatic character in the pyridine ring itself.
Analysis of Electrophilic and Nucleophilic Sites
The prediction of reactive sites in a molecule can be effectively achieved through computational methods that analyze its electronic structure. Techniques such as the calculation of Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs), and Fukui functions provide a theoretical framework for understanding and predicting chemical reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Electrophilic Sites (Electron-Poor Regions): In this compound, the carbon atoms bonded to the fluorine atoms (C3, C5, and C6) are expected to be highly electron-deficient due to the strong inductive effect of fluorine. These positions, along with the carbon atom of the carbonyl group in the pyridone tautomer (C2), represent the primary electrophilic sites susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group (in the hydroxypyridine tautomer) or the N-H group (in the pyridone tautomer) will also exhibit electrophilic character.
-
Nucleophilic Sites (Electron-Rich Regions): The oxygen atom of the hydroxyl/carbonyl group and the nitrogen atom of the pyridine ring are the principal nucleophilic centers. The lone pairs of electrons on these atoms make them susceptible to attack by electrophiles. The electron density on the ring nitrogen is, however, significantly diminished by the attached fluorine atoms.
The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds, particularly the privileged pyridine and hydroxypyridine core, has emerged as a powerful tactic in modern medicinal chemistry. This technical guide delves into the potential applications of fluorinated hydroxypyridines, offering insights into their synthesis, biological activities, and the nuanced physicochemical alterations imparted by fluorination that can be leveraged for therapeutic advantage.
Introduction: The Fluorine Advantage in Hydroxypyridine Scaffolds
The pyridine ring is a ubiquitous motif in a vast number of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a hydroxyl group to create hydroxypyridines and their tautomeric pyridone forms further enhances their utility, providing additional points for target engagement. When fluorine, the most electronegative element, is introduced into these structures, it can profoundly influence a molecule's properties in a manner highly beneficial for drug design.
Strategic fluorination can lead to:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often a major route of drug deactivation.
-
Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can significantly alter the acidity (pKa) of the hydroxyl group and the basicity of the pyridine nitrogen. This can fine-tune drug-receptor interactions and improve pharmacokinetic profiles.
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, as well as form hydrogen bonds and halogen bonds, leading to enhanced binding affinity for the target.
-
Improved Membrane Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and the blood-brain barrier.
Synthesis of Fluorinated Hydroxypyridines
The synthesis of fluorinated hydroxypyridines can be achieved through various strategies, often involving either the introduction of fluorine onto a pre-existing hydroxypyridine core or the construction of the fluorinated ring system from acyclic precursors.
General Synthetic Strategies
Several methods are employed for the synthesis of these valuable compounds:
-
Direct Fluorination: This approach involves the direct reaction of a pyridine or hydroxypyridine derivative with a fluorinating agent. Reagents like Selectfluor® and silver(II) fluoride have been used for the site-selective C-H fluorination of pyridines, often with a preference for the position adjacent to the nitrogen atom.[1]
-
From Fluorinated Precursors: A common strategy is to start with a commercially available fluorinated pyridine derivative and subsequently introduce the hydroxyl group. This can be achieved through nucleophilic aromatic substitution or other functional group transformations.
-
Ring-Closing Reactions: Building the fluorinated hydroxypyridine ring from smaller, fluorinated building blocks is another viable approach, offering flexibility in the placement of substituents.
Detailed Experimental Protocols
Below are representative protocols for the synthesis of specific fluorinated hydroxypyridines.
Protocol 1: Synthesis of 2-Fluoro-3-hydroxypyridine [2]
This multi-step synthesis starts from 2-chloro-3-nitropyridine.
-
Step 1: Fluorination: 2-chloro-3-nitropyridine is dissolved in a solvent such as DMF or DMSO. A fluorinating agent (e.g., cesium fluoride) is added in a molar ratio of 1.5-2.5:1 relative to the starting material. The reaction mixture is heated to 140-150°C until the starting material is consumed. After cooling, water is added, and the product, 2-fluoro-3-nitropyridine, is extracted with ethyl acetate.
-
Step 2: Reduction: The 2-fluoro-3-nitropyridine is reduced to 3-amino-2-fluoropyridine. Iron powder (4-5 molar equivalents) and ammonium chloride (1.5-2 molar equivalents) are dissolved in an aqueous solution of ethanol or methanol and heated to reflux. The nitro compound is then added slowly. After the reaction is complete, the mixture is filtered, and the solvent is removed to yield the amino derivative.
-
Step 3: Diazotization and Hydrolysis: 3-amino-2-fluoropyridine is added to a sulfuric acid solution and cooled to 0-5°C. A solution of sodium nitrite is added dropwise while maintaining the temperature. The mixture is stirred and then slowly warmed to 60°C. After completion, the reaction is cooled and neutralized to yield 2-fluoro-3-hydroxypyridine.
Protocol 2: Synthesis of 5-Fluoro-2-hydroxypyridine [3]
This protocol describes the demethylation of 5-fluoro-2-methoxypyridine.
-
Reaction: A toluene solution of 5-fluoro-2-methoxypyridine is placed in a sealed tube with 35% hydrochloric acid.
-
Heating: The mixture is heated to 145°C for 2 hours.
-
Workup: After cooling, the toluene layer is discarded. The aqueous phase is washed with ethyl acetate and then concentrated to afford the crude 5-fluoro-2-hydroxypyridine. A similar reaction can be performed with 48% hydrobromic acid at 100°C for 6 hours.[3]
Applications in Medicinal Chemistry: Targeting Key Biological Pathways
Fluorinated hydroxypyridines have shown promise as inhibitors of various enzymes, particularly kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer and neurodegenerative disorders.
Kinase Inhibition: A Promising Avenue
Kinases play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases. The hydroxypyridine scaffold can act as a hinge-binder, a common interaction motif for kinase inhibitors. The addition of fluorine can enhance this binding and improve selectivity and pharmacokinetic properties.
Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and cancer.[4][5][6] Several studies have explored the development of GSK-3β inhibitors, with some incorporating fluorinated pyridine moieties.[5][7]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation.[8][9] Its overactivation is a common event in many cancers. Fluoride itself has been shown to induce apoptosis in certain cells by affecting the PI3K/Akt pathway.[10] This suggests that fluorinated compounds, including hydroxypyridines, could be designed to target components of this pathway.
Quantitative Bioactivity Data
The following table summarizes representative quantitative data for fluorinated compounds, illustrating the impact of fluorination on biological activity. While not all examples are hydroxypyridines, they provide a strong rationale for the application of this chemical motif.
| Compound Class | Target | Non-fluorinated IC50 | Fluorinated IC50 | Fold Improvement | Reference |
| Pyrazolo[3,4-b]pyridines | GSK-3β | - | 0.35 nM | - | [7] |
| Indazoles | Rho kinase (ROCK1) | 2500 nM | 14 nM | ~178 | [11] |
| N-Hydroxypyridinediones | HBV RNase H | - | 0.5 - 73.7 µM | - | [12] |
| Fluorinated Pyrimidines | Dihydrouracil Dehydrogenase | - | (Qualitative) Stronger Inhibition | - | [13] |
| Fluorinated Hydroxypiperidines | β-glucosidase | - | Micromolar range | - | [14] |
Visualizing Workflows and Pathways
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing potential fluorinated hydroxypyridine kinase inhibitors.
Simplified PI3K/Akt Signaling Pathway
This diagram depicts a simplified representation of the PI3K/Akt signaling pathway, a common target in cancer therapy.
Conclusion
Fluorinated hydroxypyridines represent a promising class of scaffolds for the development of novel therapeutics. The strategic incorporation of fluorine can overcome many of the challenges faced in drug discovery, including poor metabolic stability and insufficient binding affinity. As synthetic methodologies for the preparation of these compounds continue to advance, we can expect to see a growing number of fluorinated hydroxypyridine-based candidates entering clinical development for a range of diseases, from cancer to neurodegenerative disorders. This guide provides a foundational understanding for researchers looking to harness the unique properties of fluorine in the design of next-generation medicines.
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK-3beta inhibitors - Page 1 | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 10. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthetic Trajectory of 3,5,6-Trifluoro-2-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthetic history of the fluorinated heterocyclic compound, 3,5,6-Trifluoro-2-hydroxypyridine. This document details the plausible synthetic pathway via the hydrolysis of tetrafluoropyridine, supported by contextual information from the broader field of polyfluoropyridine chemistry. While specific data on its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry. This guide includes a detailed, albeit generalized, experimental protocol, a summary of its chemical and physical properties, and a discussion of its relevance in the landscape of fluorinated building blocks for drug discovery.
Introduction
Synthetic History and Plausible Synthesis
The synthesis of this compound is best understood in the context of the nucleophilic substitution reactions of highly fluorinated pyridines. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring towards nucleophilic attack.
A Japanese patent suggests that 2-hydroxy-3,5,6-trifluoropyridine can be formed as a by-product when synthesizing 2,3,5,6-tetrafluoropyridine from pentafluoropyridine under heated, alkaline conditions[1]. This indicates that the target compound can be intentionally synthesized by the hydrolysis of a suitable tetrafluoropyridine precursor, most logically 2,3,5,6-tetrafluoropyridine, with a hydroxide base. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the hydroxide ion displaces a fluoride ion.
Generalized Synthetic Workflow
The logical synthetic route to this compound is a two-step process starting from the commercially available pentafluoropyridine.
Key Synthetic Steps
-
Reductive Defluorination of Pentafluoropyridine: The first step involves the selective removal of the fluorine atom at the 4-position of pentafluoropyridine to yield 2,3,5,6-tetrafluoropyridine.
-
Alkaline Hydrolysis of 2,3,5,6-Tetrafluoropyridine: The resulting tetrafluoropyridine is then subjected to hydrolysis with a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing one of the fluorine atoms to form the hydroxyl group.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, the following generalized procedure can be inferred from related literature on the reactions of polyfluoropyridines.
Synthesis of 2,3,5,6-Tetrafluoropyridine from Pentafluoropyridine (Illustrative Protocol)
-
Materials: Pentafluoropyridine, Zinc powder, Aqueous solution of an alkali metal hydroxide (e.g., 1-15 wt% NaOH).
-
Procedure: To a cooled slurry of zinc powder in an aqueous solution of an alkali metal hydroxide, pentafluoropyridine is added dropwise while maintaining the temperature between -5 to 25 °C. The reaction mixture is stirred until the starting material is consumed (monitored by GC or TLC). Upon completion, the 2,3,5,6-tetrafluoropyridine is isolated, for example, by solvent extraction and distillation.
Synthesis of this compound from 2,3,5,6-Tetrafluoropyridine (Plausible Protocol)
-
Materials: 2,3,5,6-Tetrafluoropyridine, Sodium hydroxide (or potassium hydroxide), Water, Dioxane (or other suitable solvent), Hydrochloric acid.
-
Procedure: 2,3,5,6-Tetrafluoropyridine is dissolved in a suitable solvent such as dioxane. An aqueous solution of sodium hydroxide is added, and the mixture is heated under reflux. The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS, TLC, or 19F NMR). Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Quantitative Data and Physicochemical Properties
Quantitative data for the synthesis of this compound is not widely reported in peer-reviewed literature. However, the following table summarizes its key physicochemical properties.
| Property | Value |
| CAS Number | 75777-49-0 |
| Molecular Formula | C5H2F3NO |
| Molecular Weight | 149.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 99-103 °C |
| Solubility | Soluble in methanol and other polar organic solvents. |
| Tautomerism | Exists in equilibrium with its tautomeric form, 3,5,6-Trifluoro-2(1H)-pyridinone. |
Spectroscopic Data
-
1H NMR: A single proton resonance in the aromatic region, likely a multiplet due to coupling with adjacent fluorine atoms. The chemical shift of the hydroxyl proton may be broad and concentration-dependent.
-
19F NMR: Three distinct fluorine resonances, each showing coupling to the other fluorine atoms and the aromatic proton.
-
13C NMR: Five distinct carbon resonances for the pyridine ring, with their chemical shifts and splitting patterns influenced by the attached fluorine and hydroxyl/oxo groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Role in Drug Discovery and Development
While there are no widely marketed drugs that explicitly contain the this compound moiety, its structural features are highly relevant to medicinal chemistry. The pyridine scaffold is a common motif in a vast number of pharmaceuticals. The presence of multiple fluorine atoms can enhance metabolic stability and binding affinity. The hydroxypyridine core can act as a versatile handle for further functionalization or as a key pharmacophoric element.
Given the lack of specific information on its biological targets, a signaling pathway diagram cannot be constructed at this time. However, the general workflow for incorporating such a building block in a drug discovery program is well-established.
Drug Discovery Workflow
Conclusion
This compound is a valuable fluorinated building block with a synthetic history rooted in the fundamental reactivity of polyfluoropyridines. While its specific discovery and applications are not extensively detailed in the public domain, its synthesis via the hydrolysis of 2,3,5,6-tetrafluoropyridine is a chemically sound and plausible pathway. The structural motifs present in this compound make it a potentially useful tool for medicinal chemists in the design and synthesis of novel therapeutic agents. Further research into its biological activity and synthetic optimization would be beneficial for fully realizing its potential in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 3,5,6-Trifluoro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel agrochemical candidates, specifically pyridyl ether derivatives, using 3,5,6-Trifluoro-2-hydroxypyridine as a key starting material. The methodologies described herein are based on established nucleophilic aromatic substitution reactions and are intended to guide researchers in the development of new fungicidal, herbicidal, and insecticidal compounds.
Introduction
This compound is a valuable fluorinated building block for the synthesis of novel agrochemicals. The presence of fluorine atoms on the pyridine ring can significantly enhance the biological activity, metabolic stability, and other physicochemical properties of the resulting molecules. The hydroxyl group at the 2-position provides a convenient handle for derivatization, particularly through the formation of ether linkages, leading to the creation of diverse libraries of pyridyl ether compounds with potential agrochemical applications.
This document outlines the synthesis of a model pyridyl ether agrochemical, 2-(4-phenoxyphenoxy)-3,5,6-trifluoropyridine, and provides protocols for evaluating its biological activity.
Synthesis of a Novel Pyridyl Ether Agrochemical
The synthesis of novel agrochemicals from this compound can be effectively achieved through nucleophilic aromatic substitution reactions. The hydroxyl group of this compound can be deprotonated with a suitable base to form a potent nucleophile, which can then react with various electrophiles to generate a diverse range of derivatives. A particularly fruitful approach is the synthesis of pyridyl ethers, a class of compounds known for their broad-spectrum biological activities.
A key synthetic strategy involves the O-arylation of this compound with substituted phenols. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on an activated aryl halide or a similar electrophile.
Experimental Protocol: Synthesis of 2-(4-phenoxyphenoxy)-3,5,6-trifluoropyridine
This protocol describes the synthesis of a representative pyridyl ether derivative.
Materials:
-
This compound
-
4-Phenoxyphenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-phenoxyphenol (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-(4-phenoxyphenoxy)-3,5,6-trifluoropyridine.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-(4-phenoxyphenoxy)-3,5,6-trifluoropyridine | This compound | 4-Phenoxyphenol, K₂CO₃ | DMF | 12 | 80 | 75-85 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Biological Activity Evaluation
The synthesized pyridyl ether compounds can be screened for a range of agrochemical activities, including fungicidal, herbicidal, and insecticidal properties.
Experimental Protocol: In vitro Fungicidal Assay
This protocol outlines a method for assessing the in vitro fungicidal activity of the synthesized compounds against a panel of common plant pathogenic fungi.
Materials:
-
Synthesized pyridyl ether compounds
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave.
-
Cool the PDA medium to 45-50°C and add the test compounds to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control with DMSO alone should be included.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture of the test fungus.
-
Incubate the plates at 25°C in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
Determine the EC₅₀ (half-maximal effective concentration) value for each compound.
Data Presentation:
| Compound | Fusarium graminearum EC₅₀ (µg/mL) | Botrytis cinerea EC₅₀ (µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) |
| 2-(4-phenoxyphenoxy)-3,5,6-trifluoropyridine | Data to be determined | Data to be determined | Data to be determined |
| Standard Fungicide (e.g., Tebuconazole) | Reference value | Reference value | Reference value |
Mandatory Visualizations
Diagram: Synthetic Pathway for Pyridyl Ether Agrochemicals
Caption: Synthetic route to novel pyridyl ether agrochemicals.
Diagram: Experimental Workflow for Fungicidal Screening
The Versatile Role of 3,5,6-Trifluoro-2-hydroxypyridine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5,6-Trifluoro-2-hydroxypyridine is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents. The presence of three fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemists. This document provides an overview of its application, supported by detailed experimental protocols and data, to guide researchers in its effective utilization in drug discovery and development. While specific named drugs directly synthesized from this compound are not widely disclosed in publicly available literature, its structural motif is integral to the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring safety.
| Property | Value | Reference |
| CAS Number | 75777-49-0 | [1] |
| Molecular Formula | C₅H₂F₃NO | [1] |
| Molecular Weight | 149.07 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 99-103 °C | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |
Core Applications in Pharmaceutical Synthesis
The trifluorinated hydroxypyridine scaffold is a key component in the synthesis of various kinase inhibitors and other biologically active molecules. The fluorine atoms can enhance binding affinity to target proteins and improve pharmacokinetic properties such as membrane permeability and resistance to metabolic degradation.
A primary application of this compound is in the synthesis of substituted aminopyridines, which are precursors to a wide range of active pharmaceutical ingredients (APIs). The hydroxyl group can be readily converted to a leaving group (e.g., chloride) to facilitate nucleophilic aromatic substitution (SNAr) reactions with various amines.
References
Application Notes and Protocols: Electrophilic Reactions of 3,5,6-Trifluoro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trifluoro-2-hydroxypyridine, and its tautomeric form 3,5,6-trifluoro-2(1H)-pyridone, is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of three electron-withdrawing fluorine atoms significantly influences the reactivity of the pyridine ring, making it a unique substrate for various chemical transformations. These application notes provide a detailed overview of the reactions of this compound with a range of electrophiles, including protocols for alkylation, acylation, and trifluoromethylation. Understanding the reactivity of this scaffold is crucial for the synthesis of novel pharmaceutical candidates and agrochemicals.
The reactivity of 2-hydroxypyridines is characterized by the tautomeric equilibrium between the hydroxy-pyridine and the pyridone form. This equilibrium dictates the outcome of reactions with electrophiles, which can occur at either the nitrogen or the oxygen atom. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the base employed.[1][2] For instance, N-alkylation is often favored, but O-alkylation can be achieved under specific conditions.[1][2]
Data Presentation
The following tables summarize the quantitative data for the reactions of this compound and related compounds with various electrophiles.
Table 1: Alkylation of 2-Pyridone Derivatives
| Substrate | Electrophile | Base | Solvent | Product | Yield (%) | Reference |
| 2-Pyridone | Allyl chloroacetate | - | - | Allyl (2-oxo-1(2H)-pyridinyl)acetate | - | [3] |
| 2-Pyridone | 2-Bromoacetophenone | - | - | 1-(2-Oxo-2-phenylethyl)-2(1H)-pyridone | - | [3] |
| 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Alkyl bromides | Cs₂CO₃ | - | 2-Alkoxy-3-cyanopyridines | 87-95 | [4] |
Table 2: Acylation of Pyridine Derivatives
| Substrate | Electrophile | Catalyst/Base | Product | Yield (%) | Reference |
| 2-(Trimethylsilyl)pyridines | Acyl chlorides | - | 2-Pyridyl ketones | High | [5] |
| Imidazopyridines | Benzoyl chloride | - | 3-Acylimidazopyridine | - | [6] |
| 2,2'-Dihydroxybenzil | Various acyl chlorides | DIPEA | Bisacyloxy benzils | High | [7] |
Table 3: Trifluoromethylation of Pyridones and Related N-Heteroarenes
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Aryl- and N-alkylated pyridones | Langlois' reagent (sodium trifluoromethylsulfinate) | Light-promoted | Trifluoromethylated pyridones | 56-93 | |
| 4-Pyridone | Langlois' reagent | Light-promoted | Mono- and di-trifluoromethylated products | 51 (mono), 23 (di) | |
| Uracil | Langlois' reagent | Light-promoted | Trifluoromethylated uracil | 60 | |
| Azaindole | Langlois' reagent | Light-promoted | Trifluoromethylated azaindole | 70 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a 2-Pyridone Derivative
This protocol is adapted from the cesium carbonate-promoted O-alkylation of a substituted 2-pyridone.[4]
Materials:
-
4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
-
Alkyl bromide (e.g., ethyl bromide, propyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl bromide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-3-cyanopyridine.
Protocol 2: General Procedure for Light-Promoted Trifluoromethylation of Pyridones
This protocol is based on the photocatalyst-free trifluoromethylation of pyridones using Langlois' reagent.
Materials:
-
Substituted pyridone (e.g., N-methyl-2-pyridone)
-
Sodium trifluoromethylsulfinate (Langlois' reagent)
-
Dimethyl sulfoxide (DMSO)
-
390 nm LED light source
Procedure:
-
In a reaction vial, dissolve the substituted pyridone (1.0 eq) in DMSO.
-
Add sodium trifluoromethylsulfinate (2.0 eq) to the solution.
-
Seal the vial and place it in front of a 390 nm LED light source.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the trifluoromethylated pyridone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways and workflows described in these application notes.
Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.
Caption: General experimental workflow for electrophilic reactions.
Caption: Factors influencing N- versus O-attack by electrophiles.
References
- 1. Generation of 6-(Trifluoromethyl)-4,5-dihydro-2(3H)-pyridone and the Application to Synthesis of Some Fused Nitrogen Heterocycles Carrying a Trifluoromethyl Group on the Bridgehead Position via Radical Cyclization of Dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions on the 3,5,6-Trifluoro-2-hydroxypyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5,6-trifluoro-2-hydroxypyridine scaffold, which exists in tautomeric equilibrium with 3,5,6-trifluoro-2-pyridone, is a highly activated heterocyclic system for nucleophilic aromatic substitution (SNAr). The presence of multiple electron-withdrawing fluorine atoms, in concert with the inherent electron-deficient nature of the pyridine ring, renders the carbon atoms susceptible to attack by a variety of nucleophiles. This reactivity profile makes it a valuable building block in medicinal chemistry for the synthesis of novel substituted pyridones. Derivatives of 2-pyridone are prevalent in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides an overview of the chemistry of this compound, detailed protocols for its functionalization, and its applications in drug discovery.
Reaction Mechanism and Regioselectivity
Nucleophilic aromatic substitution on the 3,5,6-trifluoro-2-pyridone ring is anticipated to proceed via a two-step addition-elimination mechanism. This process involves the initial attack of a nucleophile on an electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the elimination of a fluoride ion, which is an excellent leaving group in this context.
The regioselectivity of the nucleophilic attack is dictated by the electronic effects of the substituents on the pyridine ring. The pyridine nitrogen and the carbonyl group at the 2-position are strongly electron-withdrawing, which significantly activates the C4 and C6 positions towards nucleophilic attack. The fluorine atoms also contribute to the activation of the ring through their inductive electron-withdrawing effects. Based on the analysis of related polyfluorinated pyridines, nucleophilic attack is most likely to occur at the C6 position, followed by the C5 position. The C3 position is generally the least reactive.
Caption: General mechanism of nucleophilic aromatic substitution on the 3,5,6-trifluoro-2-pyridone ring.
Application Notes: Substituted 2-Pyridones in Drug Discovery
The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its favorable pharmacokinetic properties, makes it an attractive core for designing molecules that interact with biological targets.
A particularly significant application of substituted 2-pyridones is in the development of protein kinase inhibitors .[3][4] Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-pyridone core can serve as a hinge-binding motif, interacting with the ATP-binding site of kinases to modulate their activity. The strategic functionalization of the 3,5,6-trifluoro-2-pyridone ring allows for the introduction of various substituents that can be tailored to achieve high potency and selectivity for specific kinase targets.
References
- 1. HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives - Google Patents [patents.google.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 4. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5,6-Trifluoro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3,5,6-trifluoro-2-hydroxypyridine. This versatile building block offers access to a diverse range of substituted pyridone scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally similar polyfluorinated and halogenated pyridines, providing a robust starting point for reaction optimization and development.
Introduction
This compound, which exists in tautomeric equilibrium with 3,5,6-trifluoro-2(1H)-pyridone, is a valuable substrate for palladium-catalyzed cross-coupling reactions. The presence of multiple fluorine atoms significantly influences the electronic properties of the pyridine ring, making it an attractive scaffold for the synthesis of novel compounds. However, the selective activation of a specific C-F bond in the presence of others presents a unique challenge. The C-F bond is the strongest carbon-halogen bond, and its cleavage typically requires highly active catalyst systems. The regioselectivity of these reactions is a critical consideration, with the position of coupling being influenced by the electronic and steric environment of each C-F bond, as well as the specific reaction conditions employed.
This document details protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Key Considerations for Cross-Coupling of this compound
-
C-F Bond Activation: The inertness of the C-F bond necessitates the use of highly active palladium catalysts. Bulky, electron-rich phosphine ligands are often essential to facilitate the oxidative addition step.
-
Regioselectivity: The position of cross-coupling on the trifluoropyridine ring is a key challenge. The electronic effects of the fluorine substituents and the pyridone oxygen, along with steric factors, will dictate the most reactive site. Computational studies on polyhalogenated heterocycles suggest that both the carbon-halogen bond distortion energy and the interaction of the heterocycle's LUMO with the palladium catalyst's HOMO play a role in determining regioselectivity.
-
Tautomerism: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. This can influence the electronic nature of the ring and its reactivity. The reaction conditions, particularly the base and solvent, can affect the position of this equilibrium.
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, RuPhos, P(tBu)₃) is critical for achieving high yields and selectivity.
-
Base and Solvent: The selection of an appropriate base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent (e.g., dioxane, toluene, DMF) is crucial for both catalyst activity and substrate solubility.
Suzuki-Miyaura Coupling of Arylboronic Acids
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For the coupling of this compound, the activation of a C-F bond is the key step. Based on protocols for similar fluorinated pyridines, the following conditions are proposed.[1][2][3][4]
Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) |
| Base | K₃PO₄ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene |
| Temperature | 100 °C | 110 °C |
| Time | 12-24 h | 12-24 h |
| Arylboronic Acid | 1.2-1.5 equiv. | 1.2-1.5 equiv. |
Experimental Protocol: Suzuki-Miyaura Coupling (Condition 1)
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Sonogashira Coupling of Terminal Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. For fluorinated pyridines, this reaction provides a direct route to alkynyl-substituted heterocycles.[5][6]
Table 2: Proposed Reaction Conditions for Sonogashira Coupling
| Parameter | Condition 1 | Condition 2 (Copper-Free) |
| Palladium Precursor | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) |
| Co-catalyst/Ligand | CuI (5 mol%) | SPhos (4 mol%) |
| Base | Et₃N (2.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | DMF | 1,4-Dioxane |
| Temperature | 80 °C | 100 °C |
| Time | 6-12 h | 12-24 h |
| Terminal Alkyne | 1.2-1.5 equiv. | 1.2-1.5 equiv. |
Experimental Protocol: Sonogashira Coupling (Condition 1)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL), the terminal alkyne (1.2 mmol, 1.2 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals.[7][8][9]
Table 3: Proposed Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 |
| Palladium Precursor | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | RuPhos (4 mol%) | BrettPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv.) | K₃PO₄ (2.0 equiv.) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Time | 12-24 h | 12-24 h |
| Amine | 1.2-1.5 equiv. | 1.2-1.5 equiv. |
Experimental Protocol: Buchwald-Hartwig Amination (Condition 1)
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
-
Add this compound (1.0 mmol, 1 equiv.) and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Decision Tree for Reaction Optimization
Caption: A decision tree for optimizing palladium-catalyzed cross-coupling reactions.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
Derivatization of the Hydroxyl Group of 3,5,6-Trifluoro-2-hydroxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group of 3,5,6-Trifluoro-2-hydroxypyridine. Derivatization of this functional group is a crucial step for various applications, including the synthesis of novel bioactive molecules, modification of physicochemical properties for drug development, and preparation of volatile derivatives for analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS).
The protocols outlined below cover three common derivatization strategies: O-alkylation (ether formation), O-acylation (ester formation), and O-silylation (silyl ether formation). While specific literature on the derivatization of this compound is limited, the following protocols are based on established methods for analogous 2-pyridone systems and are expected to be readily adaptable.
O-Alkylation: Synthesis of 3,5,6-Trifluoro-2-alkoxypyridines
O-alkylation of 2-pyridones, including halogenated derivatives, is a fundamental transformation for accessing a wide range of analogs with modulated properties. The direct alkylation of the hydroxyl group can be achieved using various alkylating agents under basic conditions.
A representative protocol for the O-methylation of a structurally similar trifluoromethyl-substituted pyrimidinone has been shown to proceed in high yield (70-98%) and can be adapted for this compound.[1]
Experimental Protocol: O-Methylation with Methyl Iodide
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Slowly add methyl iodide (1.2 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3,5,6-Trifluoro-2-methoxypyridine.
Expected Outcome and Characterization:
The formation of the O-alkylated product can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the disappearance of the N-H proton of the pyridone tautomer and the appearance of a new singlet corresponding to the methoxy group protons (typically around δ 3.8-4.2 ppm) would be indicative of successful O-alkylation. ¹⁹F NMR spectroscopy is a powerful tool to confirm the structure of fluorinated pyridines, with distinct signals expected for each fluorine atom on the pyridine ring.[2][3] ¹³C NMR would show a new resonance for the methoxy carbon.
O-Acylation: Synthesis of 3,5,6-Trifluoro-2-acyloxypyridines
O-acylation is a common method to introduce an ester functionality. This is often achieved by reacting the hydroxyl group with an acylating agent such as an acid chloride or anhydride in the presence of a base. A widely used method for O-acetylation involves the use of acetic anhydride in pyridine, where pyridine acts as both the solvent and the base.[4]
Experimental Protocol: O-Acetylation with Acetic Anhydride
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine, anhydrous
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 - 2.0 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Expected Outcome and Characterization:
Successful O-acetylation would be confirmed by the appearance of a new singlet in the ¹H NMR spectrum corresponding to the acetyl methyl protons (typically around δ 2.1-2.3 ppm). The IR spectrum would show a characteristic ester carbonyl stretch.
O-Silylation: Synthesis of 3,5,6-Trifluoro-2-(silyloxy)pyridines
Silylation is a common derivatization technique to protect hydroxyl groups or to increase the volatility of compounds for GC-MS analysis. tert-Butyldimethylsilyl (TBDMS or TBS) ethers are widely used due to their relative stability. A standard procedure for the formation of TBDMS ethers involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) and a base such as imidazole in an aprotic solvent.[5]
Experimental Protocol: O-TBDMS Silylation
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for reaction and workup
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Expected Outcome and Characterization:
The formation of the TBDMS ether can be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for the tert-butyl group (a singlet around δ 0.9-1.0 ppm) and the two methyl groups attached to the silicon atom (a singlet around δ 0.1-0.2 ppm). Mass spectrometry will also show a corresponding increase in the molecular weight.
Quantitative Data Summary
| Derivatization Type | Reagent | Expected Yield (%) | Reference for Analogy |
| O-Methylation | Methyl Iodide | 70 - 98 | [1] |
| O-Acetylation | Acetic Anhydride | > 80 | General high-yielding reaction[4] |
| O-Silylation (TBDMS) | TBDMSCl | > 90 | General high-yielding reaction[5] |
Visualizations
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the C-H Activation and Functionalization of 3,5,6-Trifluoro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the C-H activation and subsequent functionalization of 3,5,6-trifluoro-2-hydroxypyridine. This highly fluorinated pyridine derivative is a valuable building block in medicinal chemistry and drug discovery, and its selective functionalization allows for the rapid generation of diverse molecular scaffolds. The protocols detailed below are based on established methodologies for the late-stage functionalization of analogous fluorinated pyridines and can be adapted for the target molecule.
Introduction to C-H Activation of Fluorinated Pyridines
Direct C-H bond activation is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds.[1] For electron-deficient rings like highly fluorinated pyridines, this approach circumvents the need for pre-functionalization, thus streamlining synthetic routes.[2] The presence of multiple fluorine atoms significantly influences the electronic properties of the pyridine ring, impacting the reactivity and regioselectivity of C-H activation.[3] Transition metal catalysis, particularly with palladium, rhodium, and iridium, has emerged as a key technology for these transformations.[3][4][5]
Application in Drug Discovery
The functionalization of the this compound core is of significant interest in drug development. The introduction of various substituents can modulate the physicochemical properties of a lead compound, such as its lipophilicity, metabolic stability, and target-binding affinity.[6] Late-stage functionalization (LSF) via C-H activation enables the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[7][8]
Key Functionalization Strategies
Two primary strategies for the functionalization of the C-4 position of this compound are highlighted:
-
Direct C-H Arylation: Palladium-catalyzed direct arylation is a versatile method for forming C-C bonds. This approach typically involves the coupling of the pyridine with an aryl halide.
-
Iridium-Catalyzed C-H Borylation followed by Cross-Coupling: A two-step sequence involving the initial installation of a boronate ester at the C-4 position, followed by a Suzuki-Miyaura cross-coupling, allows for the introduction of a wide range of aryl and heteroaryl groups.[4][5]
Data Presentation
The following tables summarize representative quantitative data for C-H functionalization reactions on substrates analogous to this compound. These data provide a baseline for expected yields and regioselectivity.
Table 1: Palladium-Catalyzed Direct C-H Arylation of Fluorinated Pyridines with Aryl Bromides
| Entry | Pyridine Substrate | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pentafluoropyridine | 4-Bromotoluene | Pd(OAc)₂ (5), P(tBu)₂Me·HBF₄ (10) | K₂CO₃ | DMA | 120 | 3 | 98 |
| 2 | Pentafluoropyridine | 4-Bromoanisole | Pd(OAc)₂ (5), P(tBu)₂Me·HBF₄ (10) | K₂CO₃ | DMA | 120 | 3 | 95 |
| 3 | 2,3,5,6-Tetrafluoropyridine | 4-Bromotoluene | Pd(OAc)₂ (5), P(tBu)₂Me·HBF₄ (10) | K₂CO₃ | DMA | 120 | 12 | 85 |
| 4 | 2,3,5,6-Tetrafluoropyridine | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5), P(tBu)₂Me·HBF₄ (10) | K₂CO₃ | DMA | 120 | 12 | 78 |
Data adapted from analogous reactions on polyfluorinated pyridines.
Table 2: Iridium-Catalyzed C-H Borylation of Substituted Pyridines
| Entry | Pyridine Substrate | Catalyst (mol%) | Ligand (mol%) | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | B₂pin₂ | Cyclohexane | 80 | 12 | 85 |
| 2 | 2-Methoxypyridine | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | B₂pin₂ | Cyclohexane | 80 | 12 | 75 |
| 3 | 2-(Trifluoromethyl)pyridine | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | B₂pin₂ | Neat | 80 | 24 | 90 |
| 4 | 3-Fluoropyridine | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | B₂pin₂ | Cyclohexane | 80 | 12 | 88 |
Data adapted from iridium-catalyzed borylation of substituted pyridines.[4][5]
Experimental Protocols
The following are detailed, generalized protocols for the C-H functionalization of this compound, adapted from established procedures on similar substrates. Note: These protocols should be optimized for the specific substrate and coupling partner.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation
Objective: To synthesize 4-aryl-3,5,6-trifluoro-2-hydroxypyridine derivatives via a direct C-H arylation reaction.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di-tert-butylmethylphosphine tetrafluoroborate (P(tBu)₂Me·HBF₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Argon or Nitrogen gas
-
Schlenk tube or sealed reaction vial
-
Standard glassware for workup and purification
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the aryl bromide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), P(tBu)₂Me·HBF₄ (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add anhydrous DMA (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Seal the vessel and place it in a preheated heating block at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5,6-trifluoro-2-hydroxypyridine.
Protocol 2: Iridium-Catalyzed C-H Borylation
Objective: To synthesize 3,5,6-trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine as an intermediate for further functionalization.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (methoxy(1,5-cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane, anhydrous
-
Argon or Nitrogen gas
-
Schlenk tube or sealed reaction vial
-
Standard glassware for workup and purification
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(COD)OMe]₂ (0.015 equiv), and dtbpy (0.03 equiv) to a Schlenk tube or reaction vial.
-
Add anhydrous cyclohexane (to achieve a concentration of 0.2-0.5 M).
-
Seal the vessel and remove it from the glovebox.
-
Place the reaction vessel in a preheated heating block at 80 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the borylated product.
Protocol 3: Suzuki-Miyaura Cross-Coupling of Borylated Pyridine
Objective: To couple the 3,5,6-trifluoro-4-(pinacolboryl)-2-hydroxypyridine with an aryl halide.
Materials:
-
3,5,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine
-
Aryl halide (bromide or iodide)
-
Palladium(II) catalyst (e.g., Pd(dppf)Cl₂)
-
Aqueous base (e.g., 2 M Na₂CO₃ or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Argon or Nitrogen gas
-
Schlenk flask with a condenser
-
Standard glassware for workup and purification
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask, add the borylated pyridine (1.0 equiv), the aryl halide (1.1 equiv), and the palladium catalyst (0.02-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the organic solvent (e.g., 1,4-dioxane) followed by the aqueous base.
-
Heat the reaction mixture to 80-100 °C under a positive pressure of the inert gas.
-
Stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general workflow and a plausible catalytic cycle for the C-H functionalization of this compound.
Caption: General workflow for C-H functionalization.
Caption: Plausible catalytic cycle for Pd-catalyzed C-H arylation.
References
- 1. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-stage Functionalization for Improving Drug-like Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: O-alkylation of 3,5,6-Trifluoro-2-hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Alkoxypyridines are significant structural motifs in a wide array of pharmaceuticals and agrochemicals. The O-alkylation of 2-hydroxypyridines serves as a fundamental method for their synthesis. 3,5,6-Trifluoro-2-hydroxypyridine is a highly functionalized precursor whose reactivity is substantially influenced by the presence of electron-withdrawing fluorine atoms. These substituents increase the acidity of the hydroxyl group, facilitating its deprotonation. This application note provides a detailed experimental procedure for the O-alkylation of this compound.
2-Hydroxypyridines, such as the title compound, are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom.[1] The choice of base, solvent, and alkylating agent can significantly influence the ratio of N-alkylation to O-alkylation products.[1] Generally, polar aprotic solvents and the use of carbonate bases tend to favor O-alkylation.
This protocol outlines a general procedure using a common alkylating agent, methyl iodide, in the presence of potassium carbonate as the base and acetonitrile as the solvent. These conditions are frequently employed for the O-alkylation of substituted 2-pyridones.
Experimental Protocol
Materials:
-
This compound (MW: 149.07 g/mol )
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Subsequently, add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the O-alkylation of this compound with various alkylating agents. Please note that these are representative values based on similar reactions, as specific data for this substrate may vary.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 6 | 85-95 |
| 2 | Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 8 | 80-90 |
| 3 | Benzyl Bromide | Cs₂CO₃ | DMF | 60 | 4 | 90-98 |
| 4 | Propyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 12 | 75-85 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the O-alkylation of this compound.
Reaction Scheme
Caption: General reaction scheme for O-alkylation.
References
Application Notes and Protocols: The Emerging Role of 3,5,6-Trifluoro-2-hydroxypyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trifluoro-2-hydroxypyridine is a halogenated heterocyclic compound with significant potential as a versatile building block in the synthesis of novel kinase inhibitors. While direct literature examples detailing its use are emerging, the strategic placement of fluorine atoms and the reactive hydroxyl group on the pyridine ring offer a unique combination of properties beneficial for drug discovery. The fluorine substituents can enhance binding affinity, modulate physicochemical properties such as metabolic stability and cell permeability, and influence the overall conformation of the final inhibitor. The 2-hydroxy group provides a convenient handle for various chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
This document provides an overview of the potential applications of this compound in kinase inhibitor synthesis, drawing parallels from structurally similar fluorinated and hydroxylated pyridine scaffolds that have been successfully employed in medicinal chemistry.
Potential Synthetic Utility in Kinase Inhibitor Scaffolds
The 2-hydroxypyridine moiety can exist in equilibrium with its pyridin-2(1H)-one tautomer. This structural feature is a well-established pharmacophore in numerous kinase inhibitors, as it can mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site. The trifluorinated substitution pattern of this compound is anticipated to further enhance these interactions and contribute to improved selectivity and potency.
Key reactions to leverage this scaffold in kinase inhibitor synthesis include:
-
O-alkylation or O-arylation: The hydroxyl group can be readily alkylated or arylated to introduce various side chains that can target specific pockets within the kinase active site.
-
N-alkylation or N-arylation: The pyridinone nitrogen can be functionalized to introduce diversity and modulate the electronic properties of the core scaffold.
-
Palladium-catalyzed cross-coupling reactions: The fluorine atoms, particularly at positions 3 and 5, may be amenable to displacement via nucleophilic aromatic substitution or participate in cross-coupling reactions under specific conditions, allowing for the introduction of aryl or alkyl groups.
Application in the Synthesis of p38 MAP Kinase Inhibitors (Exemplified by Analogy)
While direct synthesis examples using this compound are not yet prevalent in the literature, its structural motifs are present in potent kinase inhibitors. For instance, the pyridinone scaffold is a key component of inhibitors targeting p38 MAP kinase, a critical enzyme in the inflammatory signaling cascade. The following protocol is based on the synthesis of analogous pyridinone-based p38 MAP kinase inhibitors and can be adapted for the use of this compound.
General Synthetic Workflow
Caption: A generalized synthetic workflow for kinase inhibitors.
Experimental Protocol: Synthesis of a Pyridinone-Based Inhibitor Core
This protocol outlines a general procedure for the N-arylation of a pyridinone scaffold, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound (or a related pyridinone)
-
Aryl halide (e.g., 4-fluorophenylboronic acid for Suzuki coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated pyridinone.
Quantitative Data of Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activities of several kinase inhibitors that feature a fluorinated pyridine or pyridinone core, highlighting the potential potency that could be achieved with derivatives of this compound.
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| Pyridopyridazin-6-one | p38α | <1 | [1] |
| Pyrimidine-based | Aurora A | <200 | [2] |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | [3] |
| [2][4][5]triazine-pyridine | CDK1 | 21 | [5] |
Signaling Pathway Inhibition
Kinase inhibitors derived from fluorinated pyridine scaffolds often target key nodes in cellular signaling pathways that are dysregulated in diseases such as cancer and inflammation. A prominent example is the p38 MAP kinase pathway.
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. Its unique electronic and structural features, conferred by the trifluoro-substitution and the versatile 2-hydroxy group, provide a strong foundation for the design of potent and selective drug candidates. The successful application of analogous fluorinated and pyridinone-containing compounds in targeting various kinases underscores the potential of this building block. Further exploration and application of this compound in medicinal chemistry are warranted and are anticipated to yield a new generation of targeted therapeutics.
References
- 1. WO2015148354A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024259328A1 - Inhibitors of ripk2 and uses thereof - Google Patents [patents.google.com]
- 4. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5,6-Trifluoro-2-hydroxypyridine in the Development of Novel Pesticides
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3,5,6-trifluoro-2-hydroxypyridine as a key building block in the synthesis of novel pesticides. While direct commercial examples originating from this specific precursor are not widely documented, its structural motifs are present in several classes of highly active agrochemicals. The following protocols and data are provided to guide researchers in the exploration of new herbicidal and insecticidal candidates based on this versatile intermediate.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2,3,5,6-tetrachloropyridine. The first step involves a selective hydrolysis to produce 2-hydroxy-3,5,6-trichloropyridine, which is then subjected to a halogen exchange (Halex) reaction to yield the desired trifluorinated product.
Experimental Protocol 1: Synthesis of 2-hydroxy-3,5,6-trichloropyridine
This protocol is adapted from established procedures for the selective hydrolysis of tetrachloropyridines.[1]
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Potassium Hydroxide (85% purity)
-
Benzyltrimethylammonium chloride (phase transfer catalyst)
-
Deionized water
-
Hydrochloric acid (15% solution)
-
Three-necked flask, reflux condenser, mechanical stirrer, heating mantle, autoclave
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2,3,5,6-tetrachloropyridine (43.4 g, 0.2 mol) and deionized water (240 mL).
-
Heat the mixture to 95°C with vigorous stirring.
-
Slowly add potassium hydroxide (39.53 g, 0.60 mol, 85% purity) to the flask, maintaining the pH of the reaction mixture between 9.5 and 10.
-
Continue stirring at 95°C for 30 minutes.
-
Filter the hot reaction mixture to remove any insoluble impurities.
-
Transfer the filtrate to a 500 mL autoclave.
-
Add potassium hydroxide (0.18 g) and benzyltrimethylammonium chloride as a phase transfer catalyst.
-
Seal the autoclave and heat the mixture to 120°C with stirring for 4 hours.
-
Cool the reaction to 25°C and adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution.
-
The resulting precipitate is collected by filtration, washed with deionized water, and dried to yield 2-hydroxy-3,5,6-trichloropyridine as a white powder.
Proposed Experimental Protocol 2: Synthesis of this compound
This proposed protocol is based on standard halogen exchange (Halex) reaction conditions for the fluorination of chlorinated heteroaromatic compounds.
Materials:
-
2-hydroxy-3,5,6-trichloropyridine
-
Spray-dried Potassium Fluoride (KF)
-
Dimethyl sulfoxide (DMSO) or Sulfolane
-
Nitrogen atmosphere
-
Three-necked flask, reflux condenser, mechanical stirrer, heating mantle
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, combine 2-hydroxy-3,5,6-trichloropyridine (19.8 g, 0.1 mol), spray-dried potassium fluoride (23.2 g, 0.4 mol), and anhydrous DMSO (200 mL).
-
Heat the reaction mixture to 150-160°C with efficient stirring.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and acidify with concentrated HCl to a pH of 1-2.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5,6-Trifluoro-2-hydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,6-Trifluoro-2-hydroxypyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, presented in a question-and-answer format. A plausible synthetic route involves the selective nucleophilic aromatic substitution (SNAr) of 2,3,5,6-tetrafluoropyridine with a hydroxide source.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Increase the reaction time and monitor the progress using techniques like ¹⁹F NMR or GC-MS. Consider a moderate increase in the reaction temperature, but be mindful of potential side reactions.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient substitution or too high, leading to decomposition.
-
Solution: Perform small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal condition for your specific setup.
-
-
Insufficient Hydroxide Concentration: The concentration of the hydroxide source (e.g., NaOH, KOH) may not be sufficient to drive the reaction forward.
-
Solution: Gradually increase the molar excess of the hydroxide source. However, be aware that highly basic conditions can promote side reactions.
-
-
Poor Solubility of Starting Material: 2,3,5,6-tetrafluoropyridine has limited solubility in aqueous solutions.
-
Solution: Employ a co-solvent system, such as a mixture of water and a polar aprotic solvent like DMSO or DMF, to improve the solubility of the starting material.
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction?
A2: The formation of multiple isomers is a common challenge due to the reactivity of different positions on the tetrafluoropyridine ring. The 4-position is the most susceptible to nucleophilic attack, followed by the 2- and 6-positions.
-
Side Product Formation: The primary side product is likely 3,5,6-trifluoro-4-hydroxypyridine.
-
Solution: Carefully control the reaction temperature. Lower temperatures generally favor substitution at the more reactive 4-position. To obtain the desired 2-hydroxy isomer, slightly elevated temperatures might be necessary, but this requires careful optimization to avoid multiple substitutions.
-
-
Di- or Tri-substituted Products: At higher temperatures or with a large excess of hydroxide, multiple fluorine atoms can be substituted.
-
Solution: Use a stoichiometric amount or a slight excess of the hydroxide source. Monitor the reaction closely and stop it once the desired product is maximized.
-
Q3: How can I effectively purify the final product from unreacted starting materials and side products?
A3: Purification can be challenging due to the similar polarities of the desired product and potential byproducts.
-
Purification Strategy:
-
Acid-Base Extraction: Utilize the acidic nature of the hydroxyl group on the pyridine ring. After the reaction, acidify the mixture to protonate the hydroxypyridines, making them more water-soluble. Wash with an organic solvent to remove unreacted tetrafluoropyridine. Then, basify the aqueous layer to deprotonate the hydroxypyridines and extract them into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Recrystallization: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3,5,6-Tetrafluoropyridine | C₅HF₄N | 151.06 | - | 102 |
| This compound | C₅H₂F₃NO | 149.07 | 99-103 | - |
Table 2: Suggested Reaction Parameters for Synthesis
| Parameter | Recommended Range | Notes |
| Molar Ratio (Hydroxide:Tetrafluoropyridine) | 1.1:1 to 1.5:1 | A slight excess of hydroxide is recommended. |
| Temperature | 80 - 120 °C | Requires optimization for best regioselectivity. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC, GC-MS, or ¹⁹F NMR. |
| Solvent | Water with co-solvent (e.g., DMSO, DMF) | Co-solvent improves the solubility of the starting material. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound from 2,3,5,6-Tetrafluoropyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.2 equivalents) in a mixture of water and dimethyl sulfoxide (DMSO) (4:1 v/v).
-
Addition of Starting Material: To the stirred solution, add 2,3,5,6-tetrafluoropyridine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with 2M hydrochloric acid to a pH of approximately 2.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a troubleshooting decision tree.
improving yield in reactions involving 3,5,6-Trifluoro-2-hydroxypyridine
Welcome to the technical support center for reactions involving 3,5,6-Trifluoro-2-hydroxypyridine. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound exists in equilibrium with its tautomeric form, 3,5,6-Trifluoro-2(1H)-pyridone. This gives rise to two primary types of reactivity:
-
Nucleophilic character at the Nitrogen and Oxygen atoms: The pyridone tautomer has two nucleophilic sites: the nitrogen and the oxygen. These can react with electrophiles, such as alkyl halides, leading to N-alkylation or O-alkylation products.
-
Electrophilic character at the carbon atoms of the pyridine ring: The fluorine atoms are strong electron-withdrawing groups, making the carbon atoms they are attached to susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions generally follows the order C-5 > C-3. The C-6 position is also reactive, and its reactivity relative to C-3 can be influenced by steric factors.
Q2: How can I control the regioselectivity between N-alkylation and O-alkylation?
A2: The ratio of N- to O-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile. Generally, harder electrophiles and polar aprotic solvents favor O-alkylation, while softer electrophiles and nonpolar solvents tend to favor N-alkylation. The choice of counter-ion with the pyridone salt can also play a role; for instance, silver salts have been reported to favor O-alkylation.
Q3: What are the most common side reactions to expect?
A3: Common side reactions include:
-
Mixtures of N- and O-alkylation products: As discussed above, achieving complete selectivity can be challenging.
-
Multiple substitutions on the pyridine ring: In SNAr reactions, if harsh conditions or an excess of the nucleophile are used, substitution of more than one fluorine atom can occur.
-
Hydrolysis of the fluorine substituents: Under strong basic or acidic conditions, especially at elevated temperatures, the fluorine atoms can be susceptible to hydrolysis, leading to the formation of corresponding hydroxypyridine derivatives.
-
Decomposition: Highly activated pyridine rings can be prone to decomposition under harsh reaction conditions.
Q4: What are some recommended purification strategies for trifluoropyridine derivatives?
A4: Purification of fluorinated organic compounds can sometimes be challenging due to their unique physical properties.
-
Chromatography: Flash column chromatography using silica gel is a common method. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reactions
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the hydroxypyridine | Use a stronger base (e.g., NaH, KHMDS) or ensure the base is fresh and of high purity. |
| Poor reactivity of the alkylating agent | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). |
| Side reactions or decomposition | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to minimize byproduct formation. |
| Suboptimal solvent choice | Screen different solvents. For O-alkylation, polar aprotic solvents like DMF or acetonitrile are often used. For N-alkylation, less polar solvents like THF or toluene might be more suitable. |
Issue 2: Poor Regioselectivity (Mixture of N- and O-Alkylation Products)
| Potential Cause | Troubleshooting Suggestion |
| Ambident nature of the pyridone nucleophile | Modify reaction conditions to favor one isomer. For O-alkylation, consider using a polar aprotic solvent and a base like K2CO3. For N-alkylation, a nonpolar solvent and a stronger, non-coordinating base might be beneficial. The use of phase-transfer catalysts can also influence selectivity. |
| Nature of the electrophile | Harder electrophiles (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles (e.g., benzyl bromide) may favor N-alkylation. |
| Reaction temperature | Temperature can affect the N/O alkylation ratio. It's recommended to run the reaction at a lower temperature initially and gradually increase it if the reaction is too slow. |
Issue 3: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently nucleophilic reagent | Use a stronger nucleophile or activate the nucleophile with a suitable base. |
| Reaction temperature is too low | SNAr reactions on fluorinated pyridines often require elevated temperatures. Gradually increase the reaction temperature while monitoring for decomposition. |
| Inappropriate solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). |
| Formation of multiple substitution products | Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture to minimize over-reaction. |
Data Summary
The following table summarizes typical conditions that influence the outcome of reactions with substituted 2-pyridones, which can be extrapolated to this compound.
| Reaction Type | Reagents & Conditions | Predominant Product | Typical Yield Range |
| O-Alkylation | Alkyl halide, K2CO3, DMF, 60-80 °C | 2-Alkoxy-3,5,6-trifluoropyridine | 60-90% |
| N-Alkylation | Alkyl halide, NaH, THF, 25-60 °C | 1-Alkyl-3,5,6-trifluoro-2-pyridone | 50-85% |
| SNAr at C5 | Amine nucleophile, K2CO3, DMSO, 100-120 °C | 5-Amino-3,6-difluoro-2-hydroxypyridine | 70-95% |
| SNAr at C3 | Thiol nucleophile, Et3N, Acetonitrile, 80 °C | 3-Thio-5,6-difluoro-2-hydroxypyridine | 65-90% |
Note: The yields are estimates based on reactions with similar fluorinated pyridone systems and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
In a sealed tube, dissolve this compound (1.0 eq) and the desired nucleophile (1.2 eq) in anhydrous DMSO (0.2 M).
-
Add a suitable base (e.g., K2CO3 or Et3N, 2.0 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields.
Technical Support Center: Purification of 3,5,6-Trifluoro-2-hydroxypyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5,6-Trifluoro-2-hydroxypyridine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound derivative is an oil and won't solidify. How can I obtain a solid product?
A1: This is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point. Here are several troubleshooting strategies:
-
Trituration: Vigorously stir or sonicate the oil in a non-polar solvent in which the desired product is expected to be insoluble (e.g., hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes). This can help to wash away soluble impurities and induce crystallization.
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed using a rotary evaporator, and then a high-vacuum pump. Co-evaporation with a solvent like toluene can aid in the removal of stubborn residual solvents.
-
Seed Crystals: If a small amount of pure, solid material is available, adding a seed crystal to the oil can initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a fume hood, covered with a watch glass with a small opening.
Q2: I am observing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What are the likely impurities?
A2: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities in the synthesis of fluorinated pyridinols can include:
-
Starting Materials: Unreacted starting materials are a common impurity.
-
Isomeric Byproducts: Incomplete or non-selective fluorination or substitution reactions can lead to the formation of isomers.
-
Hydrolysis Products: If the synthesis involves the hydrolysis of a precursor, incomplete hydrolysis can leave residual starting material.
-
Side-Reaction Products: Depending on the reagents and conditions used, various side reactions can occur. For instance, in syntheses starting from chlorinated pyridines, incompletely substituted intermediates may be present.
To identify these impurities, it is recommended to run co-spot TLCs with authentic samples of the starting materials. If available, using techniques like LC-MS or GC-MS can provide more definitive identification of the impurities.
Q3: What is a good starting point for developing a column chromatography method for my this compound derivative?
A3: A common and effective starting point for the purification of polar, fluorinated heterocycles like this compound derivatives is silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Initial TLC Analysis: Begin by running TLC plates with your crude material in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4.
-
Eluent System: Based on the TLC analysis, select an appropriate starting eluent composition for your column. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective in separating closely related impurities.
-
Stationary Phase: Silica gel is the most common stationary phase. For very polar compounds, alumina (neutral or basic) could also be considered.
Q4: My recrystallization is not working well; either nothing crystallizes out, or the purity does not improve significantly. What can I do?
A4: Successful recrystallization depends on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents of different polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) and solvent mixtures.
-
Hot Filtration: If insoluble impurities are present, a hot gravity filtration of the dissolved crude product should be performed before allowing the solution to cool.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling in an ice bath can trap impurities.
-
Solvent Volume: Using the minimum amount of hot solvent to fully dissolve the crude product is crucial for obtaining a good yield. If too much solvent is used, the solution may not become supersaturated upon cooling, preventing crystallization.
Data Presentation: Purification Method Comparison
The following table summarizes typical outcomes for common purification techniques applicable to this compound derivatives. The exact values will vary depending on the specific derivative and the nature of the impurities.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Recrystallization | 60 - 90 | > 98 | Highly dependent on the initial purity of the crude material and the choice of solvent. |
| Silica Gel Column Chromatography | 40 - 80 | > 99 | Yield can be lower due to product loss on the column, but it is excellent for removing closely related impurities. |
| Acid-Base Extraction | 70 - 95 | > 95 | Effective for removing non-ionizable impurities. The product is isolated by acidification and filtration. |
| Sublimation | 50 - 80 | > 99.5 | Suitable for thermally stable compounds with a relatively high vapor pressure. |
Experimental Protocols
Protocol 1: Purification by Acidification and Filtration (Based on a similar procedure for 2-hydroxy-6-trifluoromethylpyridine)
This protocol is effective for isolating the 2-hydroxypyridine product from a basic reaction mixture.
-
Cooling: Cool the basic aqueous reaction mixture containing the sodium or potassium salt of the this compound derivative to 0-5 °C in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise with vigorous stirring, monitoring the pH with pH paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2-3).
-
Precipitation: The this compound derivative should precipitate as a solid.
-
Stirring: Continue stirring the cold slurry for 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexanes)
This is a general protocol for the recrystallization of a solid crude product.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethyl acetate solution is still warm, slowly add hexanes until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexanes or a cold mixture of ethyl acetate/hexanes.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for the purification of this compound derivatives.
stability issues of 3,5,6-Trifluoro-2-hydroxypyridine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5,6-Trifluoro-2-hydroxypyridine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area. It is recommended to keep the container tightly sealed and under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.
Q2: Is this compound sensitive to light?
Q3: In what solvents is this compound soluble and stable?
A3: The compound is generally soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). While it may be soluble in water, its stability in aqueous solutions, especially at non-neutral pH, can be a concern. For long-term storage, it is advisable to keep it as a solid or in an anhydrous aprotic solvent.
Q4: Does this compound exist in tautomeric forms?
A4: Yes, like other 2-hydroxypyridines, this compound can exist in equilibrium with its tautomeric form, 3,5,6-Trifluoro-2(1H)-pyridinone.[1][2][3] The position of this equilibrium is influenced by the solvent's polarity. In non-polar solvents, the hydroxypyridine form may be favored, while in polar solvents, the pyridone form is often predominant.[3]
Caption: Tautomeric equilibrium of this compound.
Troubleshooting Guides
Issue 1: Compound Degradation in Basic Aqueous Solutions
Symptom: You observe a decrease in the concentration of this compound over time when dissolved in a basic buffer (pH > 8), as indicated by chromatography (e.g., HPLC, LC-MS). You may also see the appearance of new, more polar peaks.
Potential Cause: The pyridine ring of this compound is electron-deficient due to the presence of three fluorine atoms and the ring nitrogen. This makes the carbon atoms susceptible to nucleophilic attack. Under basic conditions, hydroxide ions (OH⁻) can act as nucleophiles and displace one or more of the fluorine atoms via nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen are generally the most activated for this type of reaction.
Proposed Degradation Pathway (Basic Conditions):
Caption: Postulated degradation pathway under basic conditions.
Troubleshooting Steps:
-
pH Adjustment: If possible for your experiment, lower the pH of your solution to neutral or slightly acidic conditions.
-
Solvent Change: If aqueous conditions are not strictly necessary, consider using a polar aprotic solvent like DMSO or DMF.
-
Temperature Control: Perform your experiments at lower temperatures to decrease the rate of degradation.
-
Time Limitation: Prepare fresh solutions immediately before use and minimize the time the compound spends in basic aqueous media.
-
Inert Atmosphere: While the primary degradation pathway is likely hydrolysis, working under an inert atmosphere can prevent potential oxidative side reactions.
Issue 2: Instability in Strongly Acidic Conditions
Symptom: When using strongly acidic conditions (e.g., concentrated HCl, H₂SO₄, or TFA), you observe discoloration of the solution, precipitation, or a complex mixture of products in your analysis.
Potential Cause: The nitrogen atom in the pyridine ring can be protonated under acidic conditions. While this protonation can increase solubility in aqueous acids, it also further activates the ring towards certain reactions. In very strong, non-aqueous acids, or upon heating in strong aqueous acids, ring-opening or other complex decomposition reactions can occur. The high electronegativity of the fluorine atoms can also influence the basicity of the ring nitrogen.
Proposed Degradation Pathway (Strongly Acidic Conditions):
Caption: Postulated degradation pathway under strongly acidic conditions.
Troubleshooting Steps:
-
Use of Milder Acids: If your protocol allows, substitute strong acids with weaker organic acids (e.g., acetic acid) or use dilute solutions of strong acids.
-
Temperature Control: Avoid heating solutions of this compound in strong acids. Perform reactions at or below room temperature if possible.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the onset of degradation and stop the reaction before significant decomposition occurs.
-
Work-up Procedure: Promptly neutralize the acidic reaction mixture during work-up to prevent prolonged exposure to the acidic environment.
Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound under specific pH and temperature conditions. The following table is a template that researchers can use to document their own stability studies.
| pH | Temperature (°C) | Half-life (t₁/₂) | Observed Degradation Products |
| 2 | 25 | Data not available | Data not available |
| 7 | 25 | Data not available | Data not available |
| 10 | 25 | Data not available | Data not available |
| 7 | 50 | Data not available | Data not available |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment by HPLC
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.0)
-
Citrate buffer (pH 3.0)
-
Borate buffer (pH 9.0)
-
HPLC system with a UV detector and a C18 column
Workflow:
Caption: Workflow for pH-dependent stability testing.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Test Solution Preparation: In separate vials, dilute the stock solution with the pH 3.0, 7.0, and 9.0 buffers to a final concentration of 50 µg/mL.
-
Incubation: Incubate the test solutions at controlled temperatures (e.g., 25°C and 40°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Immediately analyze the aliquots by HPLC. A typical method would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Monitor the peak area of the parent compound at its λmax.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. Calculate the degradation rate constant and the half-life.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the potential degradation products of this compound under forced degradation conditions.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Forced Degradation:
-
Acidic: Dissolve a small amount of the compound in a mixture of methanol and 0.1 M HCl. Heat gently (e.g., 50°C) for a few hours.
-
Basic: Dissolve a small amount of the compound in a mixture of methanol and 0.1 M NaOH. Keep at room temperature for a few hours.
-
-
Sample Preparation: Neutralize the samples and dilute them appropriately for LC-MS analysis.
-
LC-MS Analysis: Inject the samples into the LC-MS system. Use a high-resolution mass spectrometer to obtain accurate mass data for the parent compound and any new peaks that appear.
-
Data Interpretation: Use the accurate mass data to propose elemental compositions for the degradation products. Analyze the fragmentation patterns (MS/MS) to elucidate their structures. For example, a mass shift corresponding to the replacement of a fluorine atom with a hydroxyl group would be a key indicator of hydrolysis.
References
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyridine Substrates
Welcome to the technical support center for the optimization of reaction conditions involving fluorinated pyridine substrates. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common challenges encountered during synthesis.
I. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds. However, the unique electronic properties of fluorinated pyridines can present challenges such as low yields, catalyst deactivation, and side reactions.[1]
Troubleshooting Guide & FAQs
Q1: Why is the yield of my Suzuki-Miyaura coupling with a fluorinated pyridine substrate consistently low?
A1: Low yields can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1] The use of bulky, electron-rich ligands can shield the metal center and mitigate this issue.[1][2]
-
Protodeboronation: The boronic acid or its ester derivative may be unstable under the reaction conditions, leading to the loss of the boron group.[1] Using anhydrous conditions or employing the pinacol ester of the boronic acid can be beneficial.[1]
-
Inefficient Transmetalation: This step is crucial for the catalytic cycle. Ensure the base is sufficiently strong and soluble in the reaction medium.[1] Cesium carbonate is often effective due to its good solubility.[3]
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: Common side reactions include:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.[1] Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[1][3]
-
Defluorination: The fluorine substituent can be lost, especially with 2-fluoropyridines. To suppress this, use milder reaction conditions (lower temperatures, weaker bases) and employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to accelerate the desired cross-coupling over the slower defluorination pathway.[2]
-
Hydrolysis of the Product: Prolonged heating in the presence of a strong base can lead to the hydrolysis of the fluoro group.[1] It is important to monitor the reaction closely and avoid unnecessarily long reaction times.[1]
Data Presentation: Optimizing Reaction Parameters
Table 1: Ligand Selection for Suzuki-Miyaura Coupling of Fluorinated Pyridines
| Ligand Family | Examples | Recommended Use & Considerations |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Often the most effective for challenging couplings, including electron-deficient or sterically hindered substrates.[2] They are bulky and electron-rich, which can prevent catalyst deactivation and suppress defluorination.[2] |
| Ferrocenyl Ligands | Pd(dppf)Cl₂ | A robust and widely used catalyst for a variety of Suzuki couplings.[2][4][5] |
| Trialkylphosphines | P(t-Bu)₃ | Can be effective but may be more sensitive to air.[2] |
Table 2: Base and Solvent Selection for Suzuki-Miyaura Coupling
| Parameter | Options | Considerations |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the transmetalation step.[3] Cs₂CO₃ is often more effective due to higher solubility.[3] For sensitive substrates, weaker bases may be necessary.[3] |
| Solvent | Dioxane, Toluene, THF (often with water) | Aprotic polar solvents are commonly used to dissolve both organic substrates and inorganic bases.[3] The optimal system may need to be determined empirically.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid
This is a generalized protocol and may require optimization for specific substrates.[6]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-fluoropyridine-3-boronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.[6]
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. When using fluorinated pyridine substrates, challenges can arise from the electronic nature of the pyridine ring and potential side reactions.
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination of a fluorinated pyridine is not working. What should I check first?
A1: Several factors could be at play:
-
Catalyst System: The choice of palladium source and ligand is critical. Pre-catalysts are often more efficient at forming the active catalytic species.[7] For challenging substrates like halopyridines, bidentate ligands such as Josiphos can be effective as they are less prone to displacement by the basic heterocycle.[8]
-
Base Selection: Strong bases like NaOtBu are commonly used, but can be incompatible with sensitive functional groups.[7] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance.[7] The combination of an organic base (e.g., DBU) with an inorganic base can be a good solution for base-sensitive substrates.[7]
-
Aryl Halide Reactivity: Contrary to other cross-coupling reactions, the reactivity order in Buchwald-Hartwig amination is often ArBr > ArCl > ArI.[7] Aryl iodides can be challenging as the iodide formed can inhibit the catalyst.[7]
Q2: How can I couple ammonia or primary amines with fluorinated pyridines?
A2: Ammonia is a particularly challenging coupling partner due to its tight binding to palladium complexes.[9] One strategy is to use ammonia equivalents, such as a benzophenone imine, followed by hydrolysis to yield the primary aniline.[9] For primary amines, bidentate phosphine ligands like BINAP and DPPF have been shown to be effective.[9]
Data Presentation: Optimizing Reaction Parameters
Table 3: Base Selection for Buchwald-Hartwig Amination
| Base Type | Examples | pKaH | Considerations |
| Strong Bases | NaOtBu, LHMDS | ~19 | Highly effective but can lead to decomposition of substrates with sensitive functional groups.[7] |
| Weak Inorganic Bases | Cs₂CO₃, K₃PO₄, K₂CO₃ | ~10-12 | Offer broader functional group tolerance.[7] Cs₂CO₃ has good solubility.[7] |
| Organic Bases | DBU, MTBD | - | Good solubility in organic solvents.[7] Often used in microwave reactions.[7] |
Experimental Protocol: Buchwald-Hartwig Amination of a Fluorinated Aryl Bromide
This is a generalized protocol and requires optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a suitable base (e.g., NaOtBu, 1.4 equiv.), and a palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%) to a vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water, dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of fluorine, makes fluoropyridines excellent substrates for SNAr reactions.[10] The C-F bond, despite its strength, allows fluoride to be an excellent leaving group in these reactions.[10]
Troubleshooting Guide & FAQs
Q1: My SNAr reaction on a fluoropyridine is sluggish. How can I increase the reaction rate?
A1: The rate of SNAr reactions is influenced by several factors:
-
Pyridine Ring Activation: The reaction is faster at positions ortho and para to the ring nitrogen, as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom.[11] Electron-withdrawing groups on the ring further enhance reactivity.[11]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are typically used as they can solvate the Meisenheimer complex and accelerate the reaction.[12]
-
Temperature: Increasing the reaction temperature can overcome activation barriers, especially for less reactive substrates.[13]
-
Nucleophile Strength: A stronger nucleophile will generally react faster. If using a weak nucleophile, pre-deprotonation with a strong base (e.g., NaH, KOtBu) is often necessary.[12]
Q2: Are there any specific considerations for the choice of base in SNAr reactions?
A2: Yes, the base is crucial, especially when using nucleophiles that require deprotonation (e.g., alcohols, thiols, secondary amines). Strong, non-nucleophilic bases like NaH or KOtBu are often employed.[10] It is important to use anhydrous solvents and an inert atmosphere when using these strong bases to prevent quenching by moisture.[10]
Data Presentation: Reactivity and Conditions
Table 4: General Conditions for SNAr with Fluoropyridines
| Nucleophile | Typical Base | Solvent | Temperature (°C) |
| Alcohols | NaH, KOtBu | THF, Dioxane | 25 - 100 |
| Thiols | K₂CO₃, NaH | DMF, DMSO | 25 - 80 |
| Primary/Secondary Amines | K₂CO₃, Et₃N, or neat | DMSO, NMP, t-Amyl Alcohol | 80 - 150 |
| Anilines | KOtBu | DMSO | 100 - 120 |
Note: Conditions are highly substrate-dependent and require empirical optimization.
Experimental Protocol: SNAr of 2-Fluoropyridine with Morpholine
This protocol is adapted from a general procedure and may need adjustment.[10]
-
Reaction Setup: To a reaction vial, add 2-fluoropyridine (1.0 equiv.) and morpholine (1.2 equiv.).[10]
-
Solvent Addition: Add an anhydrous solvent such as tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[10]
-
Reaction: Stir the reaction mixture and heat to 110 °C.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.[10]
-
Extraction & Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]
-
Purification: Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
troubleshooting low reactivity of 3,5,6-Trifluoro-2-hydroxypyridine in coupling reactions
Technical Support Center: 3,5,6-Trifluoro-2-hydroxypyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with this compound in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low to no product formation?
A: Low reactivity of this compound can be attributed to several factors:
-
Electronic Effects: The pyridine ring is electron-deficient, which can make oxidative addition, a key step in many coupling cycles, more challenging compared to electron-rich aromatic systems. The fluorine atoms further withdraw electron density, exacerbating this issue.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst center. This coordination can inhibit the catalytic cycle and lead to catalyst deactivation.[1]
-
Interference from the Hydroxyl Group: The acidic proton of the 2-hydroxyl group can react with the base or organometallic reagents, leading to unproductive pathways. It can also participate in protonolysis of the boronic acid in Suzuki couplings, a process known as protodeboronation.[2]
-
Poor Solubility: The substrate may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[3]
Q2: The 2-hydroxyl group seems to be causing issues. Should I protect it?
A: Protecting the hydroxyl group is a valid strategy to consider. By converting the hydroxyl group to a less reactive ether (e.g., methyl, benzyl) or a better leaving group (e.g., triflate, tosylate), you can mitigate some of the common problems:
-
Prevents Acid-Base Side Reactions: Protection eliminates the acidic proton, preventing unwanted reactions with the base or sensitive organometallic reagents.
-
Improves Solubility: A protecting group can alter the polarity of the molecule, potentially improving its solubility in the reaction solvent.
-
Creates a Better Leaving Group: Converting the hydroxyl to a triflate (OTf) or nonaflate (ONf) turns it into an excellent leaving group for cross-coupling, allowing you to perform the reaction at the 2-position instead of relying on the C-F bonds.
However, this adds extra steps (protection and deprotection) to your synthesis, which may impact the overall yield.
Q3: How can I select the optimal catalyst system for a Suzuki-Miyaura coupling with this substrate?
A: For challenging substrates like fluorinated pyridines, the choice of ligand is critical.[1]
-
Use Bulky, Electron-Rich Ligands: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1] These ligands help to stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically hinder the pyridine nitrogen from deactivating the catalyst.[1]
-
Pre-catalyst Selection: Modern palladium pre-catalysts (like G3 or G4 pre-catalysts) are often more efficient at generating the active Pd(0) species in situ compared to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[2][4]
Q4: What is the role of the base and solvent, and what are the best choices for this system?
A: The base and solvent are interdependent and crucial for success.[5][6]
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species for transmetalation.[1] For difficult couplings, stronger bases are often required.
-
Potassium Phosphate (K₃PO₄): Often a very effective base for challenging Suzuki couplings.[1]
-
Carbonates (Cs₂CO₃, K₂CO₃): Also common choices, but may be less effective than phosphates in some cases.
-
Organic Bases (e.g., DBU): Can be used to create a more homogeneous reaction mixture, which can be advantageous in flow chemistry applications.[5]
-
-
Solvent Selection: The solvent must dissolve the reactants and the base to a sufficient degree.[4][6]
It is highly recommended to screen a combination of bases and solvents to find the optimal conditions for your specific reaction.
Troubleshooting Guide
Issue: No reaction or very low conversion of starting material.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Screening Reaction
This protocol provides a starting point for optimizing the coupling of this compound with an arylboronic acid. It is intended to be adapted for screening different catalysts, ligands, bases, and solvents.
Materials:
-
This compound
-
Arylboronic acid or boronic ester
-
Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3)
-
Ligand (if not using a pre-catalyst complex, e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).[8]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., 2-5 mol%) and the ligand (e.g., 4-10 mol% if required).[10]
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[1]
-
Degassing (Optional but Recommended): If the reagents were not handled under an inert atmosphere, seal the vial and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes, or by using the freeze-pump-thaw method (3 cycles).[1]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Stir vigorously for the intended reaction time (e.g., 4-24 hours).[1]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired compound.[1]
Parameter Optimization Table
For systematic optimization, a Design of Experiments (DoE) approach is recommended.[11] The following table outlines key parameters to screen.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Catalyst (3 mol%) | Pd(dppf)Cl₂ | Pd₂(dba)₃ | XPhos Pd G3 | PEPPSI-IPr |
| Ligand (6 mol%) | - | XPhos | - | - |
| Base (3 eq) | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | DBU |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF | Acetonitrile/H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 110 °C | 100 °C |
Reaction Mechanism Visualization
General Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction. The low reactivity of this compound primarily impacts the "Oxidative Addition" step, which can be a rate-limiting factor.
// Nodes pd0 [label="Active Pd(0)L₂ Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)(L)₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; boronate [label="Ar'-B(OR)₃⁻\n(from Boronic Acid + Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pd2_biaryl [label="Ar-Pd(II)(L)₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-Ar' Product", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-X\n(e.g., Trifluorohydroxypyridine)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> pd2_complex [label="Ar-X", edgetooltip="Oxidative Addition"]; aryl_halide -> pd0 [style=dashed, arrowhead=none]; pd2_complex -> pd2_biaryl [label="[Base]", edgetooltip="Transmetalation"]; boronate -> pd2_complex [style=dashed]; pd2_biaryl -> pd0 [label="Product", edgetooltip="Reductive Elimination"]; pd2_biaryl -> product [style=dashed];
// Invisible nodes for labels {rank=same; ox_add; aryl_halide} ox_add [pos="1.5,1.5!"]; ox_add -> pd0 [style=invis, arrowhead=none]; ox_add -> pd2_complex [style=invis, arrowhead=none];
{rank=same; transmetal; boronate} transmetal [pos="3.5,0!"]; transmetal -> pd2_complex [style=invis, arrowhead=none]; transmetal -> pd2_biaryl [style=invis, arrowhead=none];
red_elim [pos="1.5,-1.5!"]; red_elim -> pd2_biaryl [style=invis, arrowhead=none]; red_elim -> pd0 [style=invis, arrowhead=none]; } enddot Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Managing Solubility of Fluorinated Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with fluorinated intermediates. The unique physicochemical properties imparted by fluorine, while beneficial for modulating bioactivity and metabolic stability, can often lead to decreased solubility in common solvents.[1][2][3] This resource provides practical troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated intermediates poorly soluble in common organic solvents?
A1: The high electronegativity of fluorine and the strength of the carbon-fluorine bond can significantly alter the electronic properties and intermolecular interactions of a molecule.[2][3] This can lead to increased crystallinity and lipophilicity, often resulting in lower solubility in standard organic solvents.[1][3] Highly fluorinated compounds can be both hydrophobic and lipophobic, making them difficult to dissolve in both aqueous and nonpolar organic solvents.[4]
Q2: My fluorinated compound precipitates out of solution during my reaction. What can I do?
A2: Precipitation during a reaction is a common issue. Here are a few troubleshooting steps:
-
Solvent Screening: Experiment with a wider range of solvents, including fluorinated solvents which are known to dissolve fluorine-rich compounds effectively.
-
Co-solvents: Employing a co-solvent system can significantly improve solubility.[5][6] For instance, a mixture of a fluorinated alcohol like hexafluoroisopropanol (HFIP) with a less polar solvent like dichloromethane (DCM) can enhance the solubility of reagents and intermediates.[7]
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[8] Carefully heating the reaction mixture might prevent precipitation, but be mindful of the thermal stability of your reactants and products.
-
Slower Addition: If adding a reagent from a stock solution, add it slowly and with vigorous mixing to the reaction mixture to avoid localized high concentrations that can trigger precipitation.[8]
Q3: Can the position of the fluorine atom affect the solubility of my intermediate?
A3: Absolutely. The location and number of fluorine atoms can have a profound impact on a molecule's physicochemical properties, including its pKa and overall conformation.[2] These factors, in turn, influence its solubility. For example, the introduction of fluorine can alter the basicity of nearby functional groups, which can affect solubility in different pH environments.[1][2]
Q4: Are there any specialized solvents for dissolving highly fluorinated compounds?
A4: Yes, fluorous solvents are specifically designed to dissolve compounds with a high fluorine content. These solvents, such as perfluorohexane or perfluorodecalin, can form a separate phase from common organic solvents, which can also be utilized in purification techniques like fluorous biphase system (FBS). Additionally, fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are excellent solvents for a wide range of compounds due to their high hydrogen bonding donor ability and dielectric constant.[7][9]
Troubleshooting Guides
Issue 1: Fluorinated intermediate is insoluble in the desired reaction solvent.
This is a frequent roadblock in synthetic chemistry. The following workflow can help identify a suitable solvent system.
Caption: Workflow for addressing insolubility of fluorinated intermediates.
Issue 2: Precipitation of a fluorinated product during workup or purification.
Unexpected precipitation can lead to product loss. This guide provides a systematic approach to mitigate this issue.
Caption: Troubleshooting guide for product precipitation during workup.
Data Presentation: Solubility of a Model Fluorinated Intermediate
The following table summarizes the solubility of a hypothetical fluorinated intermediate, "Fluoro-X," in various solvents at room temperature. This data is for illustrative purposes to highlight the importance of solvent screening.
| Solvent | Structure | Dielectric Constant (approx.) | Solubility of Fluoro-X (mg/mL) |
| Dichloromethane | CH₂Cl₂ | 9.1 | < 1 |
| Tetrahydrofuran | C₄H₈O | 7.5 | 2.5 |
| Acetonitrile | CH₃CN | 37.5 | 1.2 |
| Toluene | C₇H₈ | 2.4 | < 0.5 |
| N,N-Dimethylformamide | C₃H₇NO | 36.7 | 5.0 |
| Hexafluoroisopropanol | C₃H₂F₆O | 16.7 | > 50 |
| Perfluorohexane | C₆F₁₄ | 1.7 | > 20 |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound.[10]
-
Preparation: Add an excess amount of the fluorinated intermediate to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Analysis: Analyze the concentration of the dissolved compound in the collected sample using a suitable analytical technique such as HPLC, GC, or NMR spectroscopy.[11]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Protocol 2: Small-Scale Co-solvent Screening
This protocol provides a rapid method to screen for effective co-solvent systems.
-
Stock Solution: Prepare a concentrated stock solution of the fluorinated intermediate in a solvent in which it has moderate to good solubility (e.g., DMF or DMSO).
-
Test Vials: In a series of small vials, add a small, known amount of the stock solution.
-
Co-solvent Addition: To each vial, add varying ratios of a potential co-solvent (e.g., 10%, 20%, 50% v/v) to the primary solvent.
-
Observation: Visually inspect the vials for any signs of precipitation. A clear solution indicates that the co-solvent system is effective at that ratio.
-
Scaling: Promising co-solvent systems can then be used on a larger scale for the intended reaction or analysis.
For more complex solubility challenges, advanced formulation strategies such as the use of cyclodextrins, solid dispersions, or nanoparticle formulations may be considered.[12][13][14][15] These techniques are particularly relevant in the context of drug development to enhance the bioavailability of poorly soluble active pharmaceutical ingredients.[13][16][17]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. rua.ua.es [rua.ua.es]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. chemkraft.ir [chemkraft.ir]
- 17. researchgate.net [researchgate.net]
preventing decomposition of 3,5,6-Trifluoro-2-hydroxypyridine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 3,5,6-Trifluoro-2-hydroxypyridine. Our goal is to help you prevent compound decomposition and achieve successful experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in chemical reactions.
Problem 1: Low or No Yield of the Desired Product
Low or no product yield is a common issue that can often be attributed to the decomposition of the starting material or unfavorable reaction conditions.
| Possible Cause | Recommended Solution |
| Decomposition due to Strong Base: | Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of NaH or organolithium reagents). Add the base portion-wise at a low temperature to control the exotherm. |
| Decomposition due to High Temperature: | Maintain the reaction temperature as low as possible. Consider longer reaction times at lower temperatures. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion. |
| Nucleophilic Attack on Fluorine: | In nucleophilic substitution reactions, the fluorine atoms on the pyridine ring are susceptible to attack. Use a less nucleophilic reagent if possible, or protect other reactive sites on the nucleophile. |
| Tautomeric Equilibrium: | The equilibrium between the 2-hydroxypyridine and 2-pyridone tautomers can affect reactivity. The choice of solvent can influence this equilibrium. In polar solvents, the pyridone form may be favored. Consider screening different solvents to optimize for the desired reactivity. |
| Moisture in Reaction: | Ensure all reagents and solvents are anhydrous. Moisture can lead to hydrolysis and other side reactions. |
Problem 2: Formation of Multiple Unidentified Byproducts
The presence of multiple byproducts often indicates a lack of selectivity or decomposition of the starting material or product.
| Possible Cause | Recommended Solution |
| Over-reaction/Multiple Substitutions: | In nucleophilic aromatic substitution (SNAr) reactions, multiple fluorine atoms can be substituted.[1] Use stoichiometric amounts of the nucleophile and monitor the reaction progress carefully to stop it once the desired product is formed. Lowering the reaction temperature can also improve selectivity. |
| Thermal Decomposition: | At elevated temperatures, fluorinated organic compounds can decompose into various smaller fluorinated molecules and potentially hazardous gases.[2] Avoid excessive heating. If high temperatures are necessary, consider using a high-pressure reactor to suppress volatile byproducts. |
| Reaction with Solvent: | Some reactive reagents, particularly strong bases or electrophiles, can react with the solvent, leading to byproduct formation. Choose an inert solvent that is stable under the reaction conditions. |
| Radical Reactions: | Under certain conditions (e.g., presence of radical initiators or exposure to UV light), radical-mediated decomposition can occur. Ensure the reaction is performed under an inert atmosphere and protected from light if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathway in the context of synthetic reactions is nucleophilic aromatic substitution (SNAr), where one or more fluorine atoms are displaced by a nucleophile.[1] The positions most susceptible to attack are C2, C4, and C6. Under harsh basic conditions or high temperatures, this can lead to a mixture of products. Thermal decomposition at very high temperatures can lead to fragmentation of the molecule.
Q2: How can I minimize the formation of di- or tri-substituted byproducts in a nucleophilic substitution reaction?
A2: To minimize multiple substitutions, you can employ several strategies:
-
Stoichiometry Control: Use a controlled amount of the nucleophile (often 1.0 to 1.2 equivalents).
-
Low Temperature: Perform the reaction at the lowest temperature at which you observe a reasonable reaction rate.
-
Choice of Base: Use a weaker, non-nucleophilic base.
-
Reaction Monitoring: Closely monitor the reaction's progress and quench it as soon as the desired monosubstituted product is the major component.
Q3: Is this compound sensitive to acidic conditions?
A3: While fluorinated pyridines are generally more susceptible to basic conditions, strong acids can also promote side reactions. The pyridine nitrogen can be protonated, which can alter the electronic properties of the ring and potentially affect its stability and reactivity. It is always advisable to perform a small-scale test reaction to check for stability under specific acidic conditions.
Q4: What is the solid-state stability of this compound?
A4: this compound is a solid that should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[3] Exposure to moisture and air should be minimized to prevent potential degradation over time.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Alcohol
This protocol provides a general guideline for the substitution of a fluorine atom with an alkoxide.
-
Preparation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base (e.g., NaH, K₂CO₃) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Characterizing Trifluorinated Pyridines
Welcome to the technical support center for the analytical characterization of trifluorinated pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why is the ¹H NMR spectrum of my trifluoromethylpyridine so complex?
A: The complexity arises from through-bond scalar couplings (J-couplings) between the protons and the fluorine atoms of the -CF₃ group. This results in splitting of the proton signals into quartets or more complex multiplets, depending on the distance and number of bonds between the coupled nuclei. The trifluoromethyl group is a strong electron-withdrawing group, which also significantly influences the chemical shifts of the pyridine ring protons.[1]
Q2: What is the typical range for ¹⁹F NMR chemical shifts for a -CF₃ group on a pyridine ring?
A: The chemical shift of the -CF₃ group is sensitive to its position on the pyridine ring and the solvent used. Generally, the signal for a trifluoromethyl group on a pyridine ring appears in a distinct region of the ¹⁹F NMR spectrum. For example, the signal for 2-(Trifluoromethyl)pyridine is often observed around -63.70 ppm relative to CFCl₃.[2][3] Solvent choice is critical, as it can significantly impact the chemical shift.[2]
Q3: How can I simplify my NMR spectra for easier interpretation?
A: To simplify complex spectra, consider the following techniques:
-
¹⁹F Decoupling: Running a ¹H{¹⁹F} NMR experiment will decouple the fluorine nuclei, causing the proton signals split by fluorine to collapse into simpler singlets or doublets.
-
2D NMR: Techniques like ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹⁹F HOESY can help establish connectivity and spatial relationships between atoms, which is invaluable for assigning complex spectra. The ¹H-¹⁵N HMBC experiment can also be used to obtain information on the nitrogen chemical shifts.[2]
Mass Spectrometry (MS)
Q1: What are the expected fragmentation patterns for trifluoromethylpyridines in Electron Ionization (EI) Mass Spectrometry?
A: In EI-MS, trifluorinated compounds often exhibit characteristic fragmentation patterns. While the molecular ion peak may be observed, it can sometimes be weak or absent for perfluorinated compounds.[4] A common and often abundant fragment observed is the CF₃⁺ ion (m/z = 69). Other fragments may arise from the loss of fluorine, the -CF₃ group, or cleavage of the pyridine ring.
Q2: I am having trouble detecting my trifluorinated pyridine adduct in the gas phase by MS. Why might this be?
A: Some adducts of pyridines can be unstable in the gas phase required for mass spectrometry. For instance, studies on the pyridine N-oxide-boron trifluoride (PyO-BF₃) adduct showed that the molecular ion [PyO-BF₃]⁺ is intrinsically unstable and can dissociate into a [PyO]⁺ cation and a neutral BF₃ molecule during analysis.[5] This suggests that the absence of an adduct's molecular ion in the mass spectrum does not necessarily mean it wasn't present in the original sample. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be more suitable for analyzing such labile complexes.
Chromatography
Q1: What is the best HPLC column for separating isomers of trifluorinated pyridines?
A: Separating positional isomers of fluorinated compounds can be challenging. Pentafluorophenyl (PFP) stationary phases are highly recommended as they exhibit enhanced selectivity for halogenated compounds and positional isomers compared to standard C8 or C18 columns.[6] The separation mechanism on PFP columns involves multiple interactions, including hydrophobicity, π-π interactions, and dipole-dipole interactions, which are effective for resolving fluorinated analytes.[6]
Q2: My trifluorinated pyridine derivative is highly polar and shows poor retention on a C18 column. How can I improve its retention?
A: Many pyridine compounds are hydrophilic, which can lead to poor retention in reversed-phase chromatography.[7] To improve retention, you can:
-
Use a Polar-Embedded Column: These columns offer better retention for polar analytes.
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds.
-
Modify the Mobile Phase: While not always MS-friendly, ion-pairing reagents can be used. A more compatible approach is to use a mobile phase with a high organic content and an acidic modifier like formic acid, which can improve peak shape and retention for basic compounds like pyridines.[7]
Troubleshooting Guides
Problem: Unusually Broad or Shifted NMR Signals
| Potential Cause | Troubleshooting Steps |
| Sample Concentration Effects | High sample concentrations (above 10% by weight) can lead to intermolecular interactions, causing peak broadening and chemical shift changes.[2] Solution: Record spectra on more dilute samples (5-10% or less) to minimize these effects.[2] |
| Solvent Interactions | The choice of solvent can significantly influence chemical shifts due to solvent-solute interactions.[2] Solution: Record the spectrum in a different deuterated solvent (e.g., switch from CDCl₃ to Acetone-D₆) to see if resolution improves. Ensure the solvent is free of impurities. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. |
| Chemical Exchange | The molecule may be undergoing a chemical exchange process (e.g., protonation/deprotonation) on the NMR timescale, leading to broad peaks. |
A troubleshooting workflow for NMR analysis is outlined below.
Problem: Poor Chromatographic Resolution of Isomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Standard C18 columns often lack the selectivity to separate structurally similar fluorinated isomers.[6] |
| Suboptimal Mobile Phase | The mobile phase composition (organic solvent ratio, pH, additives) is not optimized for the analytes. |
| Low Column Temperature | Higher temperatures can sometimes decrease resolution, although the effect is system-dependent. |
| Poor Peak Shape | Tailing peaks can co-elute and obscure separation. This is common for basic pyridines on silica-based columns. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh 5-10 mg of the trifluorinated pyridine sample into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-D₆, DMSO-D₆). The choice of solvent is important and can affect chemical shifts.[2]
-
Dissolve: Gently vortex or shake the tube until the sample is completely dissolved.
-
Add Standard (for ¹⁹F NMR): If quantitative ¹⁹F NMR is required or an external reference is not being used, add a small amount of an appropriate internal standard, such as trifluorotoluene. Note that modern spectrometers can use an external reference like CFCl₃.[3]
-
Acquire Data: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Consider running decoupling experiments or 2D NMR for complex structures.[2]
Protocol 2: GC-MS Analysis of Volatile Trifluoromethylpyridines
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Column Selection: Use a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) for general-purpose analysis.
-
Injection: Inject 1 µL of the sample into the GC-MS system. Use a split injection mode to avoid overloading the column.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This is a generic starting point and must be optimized).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting chromatogram for peak purity and examine the mass spectrum of the peak of interest, paying attention to the molecular ion and characteristic fragments like CF₃⁺.
The general workflow for characterizing a new trifluorinated pyridine is shown below.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. spectrabase.com [spectrabase.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
Navigating Scale-Up Reactions with 3,5,6-Trifluoro-2-hydroxypyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and chemists scaling up reactions involving 3,5,6-Trifluoro-2-hydroxypyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the transition from laboratory to pilot plant or industrial scale, with a focus on practical solutions and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: While specific large-scale safety data for this compound is not extensively documented, precautions for highly fluorinated and pyridinol compounds should be strictly followed. Key concerns include:
-
Inhalation and Contact: The compound can be harmful if inhaled or comes into contact with skin.[1] Appropriate personal protective equipment (PPE), including respirators, chemical-resistant gloves, and eye protection, is mandatory.
-
Thermal Decomposition: At elevated temperatures, fluorinated organic compounds can decompose to release toxic and corrosive gases such as hydrogen fluoride (HF). All heating operations should be conducted in well-ventilated areas with appropriate scrubbing systems.
-
Reactivity: Reactions involving pyridinols can be exothermic. It is crucial to have robust temperature control and emergency cooling plans in place during scale-up.
Q2: We are observing poor regioselectivity in our nucleophilic aromatic substitution (SNAr) reaction. How can we improve this?
A2: The fluorine atoms on the pyridine ring exhibit different reactivities. The position of nucleophilic attack is influenced by the electron-withdrawing nature of the other substituents and the pyridine nitrogen.
-
Positional Reactivity: In polyfluorinated pyridines, the fluorine at the 4-position is often the most susceptible to nucleophilic attack, followed by the 2- and 6-positions. The fluorine at the 3- and 5-positions are generally less reactive.
-
Reaction Conditions: Modulating reaction temperature, solvent, and the nature of the nucleophile can significantly influence regioselectivity. Lower temperatures often favor the thermodynamically more stable product.
Q3: Our O-alkylation reaction is giving a mixture of N- and O-alkylated products. How can we favor O-alkylation?
A3: The tautomeric nature of 2-hydroxypyridines means they can react at either the nitrogen or the oxygen atom.
-
Base Selection: The choice of base is critical. Harder bases, such as carbonates (e.g., Cs2CO3), tend to favor O-alkylation, while softer bases might lead to a higher proportion of N-alkylation.[2]
-
Solvent Effects: The solvent can influence the nucleophilicity of the oxygen and nitrogen atoms. Aprotic polar solvents like DMF or DMSO are commonly used.
-
Leaving Group: The nature of the leaving group on the alkylating agent can also play a role.
Troubleshooting Guide for Common Scale-Up Issues
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Exothermic Runaway | - Inadequate heat removal due to decreased surface area-to-volume ratio at scale.- Addition rate of reagents is too fast.- Insufficient cooling capacity of the reactor. | - Perform reaction calorimetry (e.g., RC1) to understand the heat of reaction and maximum temperature of synthesis (MTSR).- Implement controlled addition of the limiting reagent using a dosing pump.- Ensure the reactor's cooling system is adequate for the reaction scale and exothermicity. |
| Poor Mixing and Mass Transfer | - Inefficient stirring in larger vessels.- Formation of slurries or viscous reaction mixtures. | - Use overhead mechanical stirrers with appropriate impeller design (e.g., pitched-blade turbine) for better top-to-bottom mixing.- Consider using a different solvent to improve solubility or reduce viscosity.- For heterogeneous reactions, ensure adequate agitation to keep solids suspended. |
| Incomplete Reaction or Stalling | - Deactivation of catalyst or reagent.- Poor solubility of starting materials at lower temperatures. | - Ensure reagents are of appropriate purity and are not degraded.- If a catalyst is used, investigate potential poisons in the starting materials or solvent.- Gradually increase the reaction temperature while monitoring for exotherms.- Consider a solvent system that provides better solubility for all components at the reaction temperature. |
| Increased Impurity Profile | - Longer reaction times at elevated temperatures leading to side reactions.- Localized "hot spots" due to poor mixing causing degradation. | - Optimize the reaction time and temperature based on in-process controls (e.g., HPLC, UPLC).- Improve agitation to ensure uniform temperature distribution.- Investigate the stability of the product under the reaction and work-up conditions. |
| Difficult Product Isolation/Purification | - Product oiling out during crystallization.- Formation of stable emulsions during aqueous work-up. | - Screen for suitable crystallization solvents and anti-solvents.- Adjust the pH of the aqueous phase during work-up.- Consider using a different work-up procedure, such as extraction with a different solvent or filtration through a bed of celite. |
Experimental Protocols: O-Alkylation of this compound (Illustrative)
Note: These are generalized protocols and should be optimized for specific substrates and scales.
Laboratory Scale (up to 1 g)
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 mL/g) under a nitrogen atmosphere, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Pilot Plant Scale Considerations (Conceptual)
-
Charging: Charge the reactor with anhydrous DMF and this compound under a nitrogen blanket.
-
Base Addition: Add cesium carbonate portion-wise, monitoring the internal temperature.
-
Reagent Addition: The alkylating agent should be added via a controlled addition pump over a period of 1-2 hours, with careful monitoring of the internal temperature. The addition should be stopped if the temperature rises unexpectedly.
-
Heating: Heat the reactor to the desired temperature using a jacketed heating/cooling system.
-
Work-up: After the reaction is complete, cool the reactor to 20-25 °C. Transfer the reaction mixture to a quench vessel containing water. The quench should be performed at a controlled rate to manage any potential exotherm.
-
Extraction and Phase Separation: Perform extractions in the reactor or a dedicated extraction vessel. Allow for adequate time for phase separation.
-
Solvent Swap and Crystallization: If the product is a solid, perform a solvent swap to a suitable crystallization solvent and cool the mixture in a controlled manner to induce crystallization.
-
Isolation: Isolate the product by filtration (e.g., using a Nutsche filter/dryer) and wash with a pre-chilled solvent.
-
Drying: Dry the product under vacuum at a controlled temperature.
Visualizing Workflows and Relationships
DOT Script for General O-Alkylation Workflow
Caption: A generalized workflow for the O-alkylation of this compound.
DOT Script for Troubleshooting Logic
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5,6-Trifluoro-2-hydroxypyridine and Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3,5,6-trifluoro-2-hydroxypyridine against other common halopyridines. Understanding the nuanced reactivity of these building blocks is crucial for the efficient design and synthesis of novel pharmaceuticals and agrochemicals. This document outlines the expected reactivity trends in key organic reactions and provides detailed experimental protocols to enable direct, quantitative comparisons.
Introduction to Halopyridine Reactivity
The reactivity of halopyridines is governed by the interplay of several factors, primarily the nature of the halogen, its position on the pyridine ring, and the electronic effects of other substituents. The electron-withdrawing nature of the pyridine nitrogen atom makes the ring generally susceptible to nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. Conversely, electrophilic substitution on the electron-deficient pyridine ring is generally challenging.
Fluorine, being the most electronegative halogen, typically enhances the electrophilicity of the carbon to which it is attached, making it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is a key differentiator when comparing fluorinated pyridines to their chlorinated or brominated counterparts. In cross-coupling reactions, the reactivity order is often reversed, with iodides and bromides being more reactive than chlorides and fluorides due to the relative ease of oxidative addition to the palladium catalyst.
The presence of a hydroxyl group at the 2-position introduces additional complexity due to its potential to exist in tautomeric equilibrium with the corresponding pyridone form. This can influence the electronic properties of the ring and the compound's participation in different reaction types.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of halopyridines. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups on the aromatic ring.
Expected Reactivity Trends:
For SNAr reactions, the reactivity of the leaving group generally follows the trend: F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, this compound is anticipated to be significantly more reactive in SNAr reactions compared to its chlorinated analogue, 3,5,6-trichloro-2-hydroxypyridine.
Comparative Data for Nucleophilic Aromatic Substitution
The following table is designed to be populated with experimental data to provide a direct comparison of the reactivity of various halopyridines in SNAr reactions.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | |||||
| 3,5,6-Trichloro-2-hydroxypyridine | |||||
| 2-Fluoropyridine | |||||
| 2-Chloropyridine |
Experimental Protocol: Comparative SNAr with an Amine Nucleophile
This protocol provides a general procedure for the nucleophilic aromatic substitution of a halopyridine with a primary or secondary amine.
Materials:
-
Halopyridine (1.0 mmol)
-
Amine nucleophile (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the halopyridine (1.0 mmol), the amine nucleophile (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.
Expected Reactivity Trends:
In contrast to SNAr reactions, the reactivity of halogens in Suzuki-Miyaura coupling generally follows the order: I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bond, which affects the ease of the initial oxidative addition step in the catalytic cycle. Consequently, this compound is expected to be less reactive than its chlorinated or brominated analogs in Suzuki-Miyaura coupling, likely requiring more forcing reaction conditions (e.g., higher temperatures, more active catalysts, and stronger bases). The 2-hydroxy group can also complicate the reaction by coordinating with the palladium catalyst.
Comparative Data for Suzuki-Miyaura Cross-Coupling
This table is intended for the collection of experimental data to compare the performance of different halopyridines in the Suzuki-Miyaura reaction.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | |||||||
| 3,5,6-Trichloro-2-hydroxypyridine | |||||||
| 2-Fluoropyridine | |||||||
| 2-Chloropyridine |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of a halopyridine with an arylboronic acid.
Materials:
-
Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere, add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (5 mol%), and base (2.0 mmol).
-
Add the degassed solvent mixture (5 mL).
-
Heat the reaction mixture with stirring (e.g., 80-120 °C) for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed experimental workflow for a comparative reactivity study.
Conclusion
This guide provides a framework for the systematic comparison of the reactivity of this compound with other halopyridines. Based on fundamental principles of organic chemistry, it is anticipated that the trifluorinated pyridine will exhibit enhanced reactivity in nucleophilic aromatic substitution reactions and reduced reactivity in palladium-catalyzed cross-coupling reactions compared to its chlorinated and brominated counterparts. The provided experimental protocols offer a starting point for researchers to generate quantitative data to validate these hypotheses and to inform the selection of optimal synthetic strategies in drug discovery and development programs.
A Comparative Guide to the Synthesis of Substituted Trifluoropyridinols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl group into pyridinol scaffolds is a key strategy in medicinal chemistry and agrochemistry for enhancing metabolic stability, lipophilicity, and biological activity. This guide provides a comparative overview of the primary synthetic routes to substituted trifluoropyridinols, offering experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development objective.
Key Synthetic Routes
Two principal strategies dominate the synthesis of substituted trifluoropyridinols: the hydrolysis of pre-functionalized chlorotrifluoromethylpyridines and the construction of the pyridinone ring via cyclocondensation reactions with trifluoromethylated building blocks.
Hydrolysis of Chlorotrifluoromethylpyridines
This approach involves the nucleophilic substitution of a chlorine atom on a trifluoromethyl-substituted pyridine ring with a hydroxyl group. It is a straightforward method when the corresponding chloro-substituted pyridine is commercially available or readily synthesized. The reaction typically requires forcing conditions due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, which deactivates the ring towards nucleophilic aromatic substitution.
Advantages:
-
Direct and often high-yielding conversion from readily available starting materials.
-
The regiochemistry of the final product is predetermined by the starting chloropyridine.
Disadvantages:
-
Requires high temperatures and pressures, which may not be suitable for all laboratory settings.
-
Limited to the availability of the corresponding chloro-precursor.
-
Harsh reaction conditions may not be compatible with sensitive functional groups on the pyridine ring.
Cyclocondensation Reactions
This strategy involves the construction of the pyridinone ring from acyclic precursors, where one of the components contains a trifluoromethyl group. A common and versatile building block for this approach is ethyl 4,4,4-trifluoro-3-oxobutanoate. This β-ketoester can be condensed with various enamines or other suitable nitrogen-containing precursors to form the substituted trifluoropyridinol ring system.
Advantages:
-
High degree of flexibility in introducing various substituents onto the pyridinone ring by choosing appropriate starting materials.
-
Generally milder reaction conditions compared to the hydrolysis of chloropyridines.
-
Allows for the construction of complex, highly substituted trifluoropyridinols.
Disadvantages:
-
The synthesis of the required precursors, such as substituted enamines, can add extra steps to the overall sequence.
-
Control of regioselectivity can be a challenge depending on the nature of the reactants.
-
May result in the formation of by-products, requiring careful purification.
Comparative Data
The following table summarizes key quantitative data for the two primary synthetic routes to substituted trifluoropyridinols.
| Route | Target Compound | Key Reactants | Reaction Conditions | Yield | Reference |
| Hydrolysis | 2-Hydroxy-6-(trifluoromethyl)pyridine | 2-Chloro-6-(trifluoromethyl)pyridine, Aqueous NaOH or KOH (10%) | 150 °C, Autogenous pressure, Sealed vessel, 1-4 hours | ~81% | [1][2] |
| Cyclocondensation | 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives | 3-Aminoindazole derivatives, Ethyl 4,4,4-trifluoro-3-oxobutanoate | MeOH/H3PO4 (4/1), Reflux, 24 hours | 35-75% | [3] |
| Cyclocondensation | 6-Aryl/Alkyl-4-(trifluoromethyl)pyridin-2(1H)-ones | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Aldehydes/Ketones, Ammonium acetate | EtOH, Reflux | Varies |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine via Hydrolysis
This protocol is adapted from a patented procedure for the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine.[1]
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
10% Aqueous potassium hydroxide (KOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a high-pressure reactor, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Add 10% aqueous potassium hydroxide solution (2.2 eq).
-
Seal the reactor and heat to 150 °C with stirring.
-
Maintain the reaction at 150 °C for 1-4 hours.
-
Cool the reaction mixture to room temperature and carefully vent the reactor.
-
Transfer the mixture to a separatory funnel and acidify with concentrated HCl to a pH of approximately 1.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of Substituted 4-(Trifluoromethyl)pyridin-2(1H)-ones via Cyclocondensation
This generalized protocol is based on the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with an enamine, which can be formed in situ from an aldehyde or ketone and a nitrogen source like ammonium acetate.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
An appropriate aldehyde or ketone
-
Ammonium acetate
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired substituted 4-(trifluoromethyl)pyridin-2(1H)-one.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes to substituted trifluoropyridinols.
Caption: Hydrolysis of a chlorotrifluoromethylpyridine to a trifluoropyridinol.
Caption: Cyclocondensation route to a substituted trifluoropyridinol.
References
- 1. A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 3,5,6-Trifluoro-2-hydroxypyridine Products: A Comparative Guide
A comprehensive guide to the spectroscopic techniques for the structural elucidation of 3,5,6-Trifluoro-2-hydroxypyridine and its related products for researchers, scientists, and drug development professionals. This guide provides a comparative framework for analysis, detailed experimental protocols, and visual workflows to support structural confirmation.
Introduction
This compound and its isomers are important fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science. The precise structural confirmation of these compounds is critical for understanding their reactivity, biological activity, and material properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide offers a comparative overview of the expected spectroscopic data for this compound and provides standardized protocols for acquiring high-quality analytical data.
Due to the tautomeric nature of 2-hydroxypyridines, this compound can exist in two forms: the hydroxy form (3,5,6-Trifluoro-2-pyridinol) and the keto form (3,5,6-Trifluoro-2(1H)-pyridone). The equilibrium between these tautomers can be influenced by the solvent and temperature, which will be reflected in the spectroscopic data.
Comparative Spectroscopic Data
Table 1: Predicted ¹H NMR Data
| Compound | Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | H-4 | 7.0 - 7.5 | ddd | J(H-F⁵) ≈ 8-10, J(H-F³) ≈ 2-3, J(H-F⁶) ≈ 1-2 |
| OH/NH | 9.0 - 12.0 | br s | - |
Table 2: Predicted ¹⁹F NMR Data
| Compound | Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | F-3 | -130 to -140 | dd | J(F³-F⁵) ≈ 20-25, J(F³-H⁴) ≈ 2-3 |
| F-5 | -150 to -160 | ddd | J(F⁵-F⁶) ≈ 15-20, J(F⁵-F³) ≈ 20-25, J(H⁴-F⁵) ≈ 8-10 | |
| F-6 | -80 to -90 | dd | J(F⁶-F⁵) ≈ 15-20, J(F⁶-H⁴) ≈ 1-2 |
Table 3: Predicted ¹³C NMR Data
| Compound | Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (¹JCF, Hz) |
| This compound | C-2 | 155 - 165 | d | J(C²-F³) ≈ 10-15 |
| C-3 | 140 - 150 | d | J(C³-F³) ≈ 230-250 | |
| C-4 | 120 - 130 | ddd | J(C⁴-F³,⁵,⁶) ≈ 5-15 | |
| C-5 | 145 - 155 | d | J(C⁵-F⁵) ≈ 240-260 | |
| C-6 | 150 - 160 | d | J(C⁶-F⁶) ≈ 220-240 |
Table 4: Predicted IR and Mass Spectrometry Data
| Compound | IR Bands (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3400-3200 (O-H/N-H stretch), 1680-1640 (C=O stretch, pyridone), 1620-1580 (C=C/C=N stretch), 1300-1000 (C-F stretch) | [M]+•: 149.01, [M+H]⁺: 150.02, [M-H]⁻: 148.00 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium and chemical shifts.
-
¹H NMR : Acquire the spectrum on a 400 MHz or higher field spectrometer. Use standard parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR : Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -60 to -180 ppm). Proton decoupling is recommended for simplifying the spectra and can be compared with the coupled spectrum to assign H-F couplings.
-
¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D NMR : Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HETCOR (¹H-¹⁹F) to unambiguously assign all signals and confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique for rapid and easy analysis. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization : Use Electrospray Ionization (ESI) for both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻. Electron Ionization (EI) can also be used to observe the molecular ion [M]+• and characteristic fragmentation patterns.
-
Analysis : Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the product.
Workflow and Data Analysis
The following diagrams illustrate the typical workflow for the spectroscopic analysis and structural confirmation of this compound products.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Caption: Logical relationship between the analytical techniques and the final structural confirmation of the product.
Conclusion
The structural confirmation of this compound products relies on a multi-technique spectroscopic approach. By systematically applying NMR, IR, and MS, and comparing the acquired data with predictive models and data from related compounds, researchers can confidently elucidate the structure of their synthesized materials. The detailed protocols and workflows provided in this guide serve as a valuable resource for ensuring data quality and consistency in the analysis of these and other novel fluorinated compounds.
Comparative Biological Activity: Fluorinated vs. Non-Fluorinated Pyridine Analogs in Cancer Research
A detailed guide for researchers and drug development professionals on the impact of fluorination on the anticancer properties of pyridine-based compounds.
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated pyridine analogs, with a focus on their potential as anticancer agents. By examining key experimental data, this document aims to objectively illustrate the effects of fluorination on cytotoxicity, enzyme inhibition, and cellular mechanisms of action.
Overview of Fluorine's Role in Drug Design
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a drug candidate's profile.[1] The introduction of fluorine into a pyridine scaffold can lead to:
-
Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can prolong the drug's half-life.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors.
-
Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Data Presentation: A Comparative Case Study
To illustrate the impact of fluorination, we will compare the biological activity of a fluorinated pyridine-urea derivative with its non-halogenated counterpart. While direct head-to-head data from a single study is often limited, we can synthesize findings from related studies to draw meaningful comparisons. In this guide, we focus on pyridine-urea derivatives targeting cancer cell lines, a class of compounds where fluorination has shown significant effects.
Table 1: Comparative Cytotoxicity of Fluorinated vs. Non-Substituted Pyridine-Urea Analogs Against MCF-7 Breast Cancer Cells
| Compound ID | Structure | Substitution on Phenyl Ring | IC50 (µM) after 48h | Reference |
| 8a | Pyridine-Urea Scaffold | 4-Fluorophenyl | 7.03 | [3] |
| Hypothetical Non-Fluorinated Analog | Pyridine-Urea Scaffold | Phenyl (Unsubstituted) | >50 (estimated based on SAR trends) | N/A |
Note: The IC50 for the non-fluorinated analog is an estimation based on general structure-activity relationship (SAR) trends where halogen substitution often enhances potency. A direct experimental value from the same study was not available.
Key Biological Activities and Experimental Insights
Fluorinated pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, certain fluorinated proguanil derivatives have shown significantly lower IC50 values compared to the non-fluorinated parent compound in several human cancer cell lines.[4] Similarly, fluorinated Schiff bases have exhibited strong cytotoxic effects on lung cancer cells.[5]
Many pyridine-based anticancer agents function by inhibiting protein kinases, which are crucial for cell signaling and proliferation. The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a valid strategy in cancer therapy. Fluorinated pyridine-ureas have been shown to be potent inhibitors of VEGFR-2.[3]
A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death) and cell cycle arrest. Fluorinated pyridine analogs have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, preventing their proliferation.
Experimental Protocols
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay measures the ability of a compound to inhibit the activity of the VEGFR-2 kinase.[1][3][6][7][8]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide)
-
Test compounds
-
Detection reagent (e.g., a phospho-tyrosine antibody)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
This method is used to determine the distribution of cells in different phases of the cell cycle.[9][10][11][12][13]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and untreated cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Cellular Mechanisms
The following diagrams illustrate key concepts and pathways relevant to the biological activity of pyridine analogs.
Caption: Workflow for evaluating the cytotoxicity and cell cycle effects of pyridine analogs.
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[14][15][16][17][18] Many anticancer drugs, including pyridine derivatives, aim to inhibit this pathway.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by pyridine analogs.
Conclusion
The strategic fluorination of pyridine analogs represents a powerful approach in the development of novel anticancer agents. As demonstrated by comparative data, the introduction of fluorine can significantly enhance cytotoxicity and kinase inhibitory activity. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of fluorinated compounds. Continued exploration of structure-activity relationships will undoubtedly lead to the discovery of more potent and selective pyridine-based therapeutics.
References
- 1. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. investigadores.unison.mx [investigadores.unison.mx]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 15. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 16. researchgate.net [researchgate.net]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Effect: A Comparative Analysis of pKa Modulation in 2-Hydroxypyridine
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant influence of fluorine substitution on molecular properties is paramount. This guide provides a comparative assessment of the impact of fluorine substitution on the acidity (pKa) of the versatile 2-hydroxypyridine scaffold. Due to a scarcity of direct experimental data for all positional isomers, this analysis combines available predicted pKa values with established principles of physical organic chemistry to offer valuable insights for rational drug design.
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. A key physicochemical parameter profoundly affected by fluorination is the acid dissociation constant (pKa), which governs a molecule's ionization state at a given pH. This, in turn, influences its solubility, permeability, and target engagement. 2-Hydroxypyridine and its derivatives are prevalent motifs in medicinal chemistry, and understanding how fluorine substitution modulates their pKa is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles.
Impact of Fluorine Substitution on Acidity: A Data-Driven Overview
The acidity of 2-hydroxypyridine is a critical determinant of its behavior in biological systems. The introduction of a highly electronegative fluorine atom is expected to increase the acidity (decrease the pKa) of the parent molecule by stabilizing the conjugate base through inductive electron withdrawal. The magnitude of this effect is anticipated to be dependent on the position of the fluorine substituent relative to the acidic hydroxyl group.
| Compound | Position of Fluorine | pKa (Acidic) | Data Type |
| 2-Hydroxypyridine | - | ~11.7 | Experimental |
| 5-Fluoro-2-hydroxypyridine | 5 | 8.77 | Predicted[1] |
| 6-Fluoro-2-hydroxypyridine | 6 | 6.63 | Predicted[2] |
These predicted values suggest a significant acidifying effect upon fluorine substitution, with the proximity of the fluorine atom to the nitrogen and hydroxyl groups influencing the extent of this change. The closer the fluorine atom is to the site of deprotonation, the stronger the anticipated inductive effect and the lower the pKa.
Experimental Determination of pKa: Methodologies
Accurate determination of pKa values is essential for quantitative structure-activity relationship (QSAR) studies and for building reliable predictive models. The two most common experimental techniques for pKa determination are potentiometric titration and UV-Vis spectroscopy.
Potentiometric Titration
This classic method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH with a high-precision electrode. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Protocol:
-
Solution Preparation: A precise amount of the test compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to a known concentration. The ionic strength of the solution is usually kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa value is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, graphical methods (e.g., plotting the first or second derivative of the titration curve) or computational analysis are employed to identify the inflection point.
UV-Vis Spectroscopy
This spectrophotometric method is applicable when the protonated and deprotonated forms of a molecule exhibit distinct ultraviolet-visible absorption spectra. By measuring the absorbance of the compound at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Experimental Protocol:
-
Spectral Analysis: The UV-Vis spectra of the compound are recorded in highly acidic and highly basic solutions to determine the absorbance maxima (λmax) of the fully protonated and deprotonated species, respectively.
-
Buffer Solutions: A series of buffer solutions covering a range of pH values around the expected pKa are prepared.
-
Absorbance Measurements: The absorbance of the compound is measured in each buffer solution at the λmax determined in the first step.
-
Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the appropriate sigmoidal curve. The inflection point of this curve corresponds to the pKa.
Logical Framework for pKa Modulation by Fluorine
The influence of fluorine substitution on the pKa of 2-hydroxypyridine can be rationalized by considering the fundamental electronic effects of the fluorine atom. The following diagram illustrates the logical relationship between the position of fluorine substitution and the expected change in acidity.
Caption: Logical flow of fluorine's impact on pKa.
This diagram illustrates that the strong electron-withdrawing inductive effect of fluorine is the primary driver for the observed increase in acidity. The closer the fluorine atom is to the pyridine nitrogen and the hydroxyl group (positions 3 and 6), the more pronounced this effect is expected to be, leading to a greater decrease in the pKa value.
References
A Comparative Guide to Reagents for Pyridyloxyphenoxypropionate Synthesis: Alternatives to 3,5,6-Trifluoro-2-hydroxypyridine
For researchers, scientists, and drug development professionals, the synthesis of polysubstituted pyridines is a cornerstone of creating novel agrochemicals and pharmaceuticals. The choice of starting reagents significantly impacts reaction efficiency, yield, and overall cost. This guide provides an objective comparison of alternative reagents to 3,5,6-Trifluoro-2-hydroxypyridine for the synthesis of pyridyloxyphenoxypropionate herbicides, a class of compounds vital for modern agriculture.
The synthesis of aryloxyphenoxypropionate herbicides, such as the widely used Fluazifop-butyl, typically involves a nucleophilic aromatic substitution (SNA r) reaction to form a key pyridyloxyphenyl ether linkage. While this compound and its derivatives like 3,5,6-Trichloro-2-pyridinol can be utilized for this purpose, a range of other halogenated pyridines serve as effective, and often more commercially viable, alternatives. This guide focuses on a comparative analysis of these reagents, with a particular emphasis on the synthesis of Fluazifop-butyl and related structures.
Reagent Comparison for Pyridyloxyphenoxypropionate Synthesis
The central step in the synthesis of many aryloxyphenoxypropionate herbicides is the coupling of a substituted pyridine with a phenoxypropionate moiety. The efficiency of this step is highly dependent on the leaving groups on the pyridine ring. Below is a comparison of commonly used reagents for this transformation.
| Reagent | Typical Leaving Group(s) | Key Advantages | Considerations |
| 2-Chloro-5-(trifluoromethyl)pyridine | Chloride at C-2 | Readily available intermediate for trifluoromethyl-containing pyridines. High reactivity towards nucleophilic substitution. | Requires synthesis from precursors like 3-picoline. |
| 2,3,5-Trichloropyridine | Chloride at C-2 | Can be used to synthesize precursors for herbicides like clodinafop-propargyl. | Multiple reactive sites can lead to selectivity challenges. |
| Pentachloropyridine | Chloride at C-2 and C-4 | Versatile starting material for introducing various nucleophiles. The C-4 chlorine is most reactive, followed by C-2. | Requires multiple substitution steps to achieve desired product. |
| 3,5,6-Trichloro-2-pyridinol | Chloride at C-6 | The hydroxyl group can direct substitution. It is a metabolite of the insecticide chlorpyrifos.[1][2][3] | May require protection of the hydroxyl group for certain reactions. |
Experimental Data Summary for Fluazifop-butyl Synthesis
Fluazifop-butyl is a selective herbicide that controls grass weeds.[4] Its synthesis involves the formation of a pyridyloxyphenoxypropionate structure. The key step is the reaction of a substituted pyridine with a hydroquinone derivative.
Reaction Scheme:
Caption: General synthetic scheme for Fluazifop-butyl.
Experimental Protocols
Synthesis of Fluazifop-butyl from 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is based on the established industrial synthesis of Fluazifop-butyl.
Step 1: Synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenol
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, dissolve hydroquinone (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a base, such as potassium carbonate (1.5 equivalents), to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Pyridine Addition: Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
Step 2: Synthesis of Fluazifop-butyl
-
Reaction Setup: In a clean and dry reaction vessel, dissolve the 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol (1.0 equivalent) from Step 1 in a suitable solvent like acetone or acetonitrile.
-
Base Addition: Add potassium carbonate (1.5 equivalents) to the solution.
-
Ester Addition: Add butyl 2-bromopropionate (1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC or HPLC.
-
Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield Fluazifop-butyl.
General Protocol for Nucleophilic Aromatic Substitution with Polychlorinated Pyridines
This generalized protocol can be adapted for reagents like 2,3,5-trichloropyridine or pentachloropyridine.
-
Reaction Setup: In a reaction vessel, dissolve the desired phenol or hydroquinone derivative (1.0-1.2 equivalents) in a polar aprotic solvent (e.g., DMF, DMSO).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, sodium hydride) (1.5-2.0 equivalents) and stir to form the phenoxide.
-
Pyridine Addition: Add the polychlorinated pyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction to a temperature between 80 °C and 150 °C, depending on the reactivity of the specific polychlorinated pyridine. The reaction time can vary from a few hours to overnight.
-
Work-up: Follow a similar work-up procedure as described for the Fluazifop-butyl synthesis, involving precipitation, filtration, and purification.
Logical Workflow for Reagent Selection
The choice of the starting pyridine reagent is a critical decision in the synthesis of pyridyloxyphenoxypropionates and other related compounds. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting a pyridine-based reagent.
Conclusion
While this compound and its chlorinated analogs are viable reagents, the synthesis of trifluoromethyl-containing pyridyloxyphenoxypropionate herbicides like Fluazifop-butyl is most efficiently achieved using 2-chloro-5-(trifluoromethyl)pyridine. For non-trifluoromethylated analogs, polychlorinated pyridines such as 2,3,5-trichloropyridine and pentachloropyridine offer versatile and cost-effective alternatives. The selection of the optimal reagent depends on the specific target molecule, the desired substitution pattern, and the commercial availability of the starting materials. The provided protocols and workflow diagram offer a framework for making informed decisions in the design and execution of these important synthetic transformations.
References
A Comparative Guide to the Reaction Kinetics of 3,5,6-Trifluoro-2-hydroxypyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the quantitative analysis of the reaction kinetics of 3,5,6-Trifluoro-2-hydroxypyridine. Due to the limited availability of specific kinetic data for this compound in the reviewed literature, this document establishes a baseline by presenting data for the parent compound, 2-hydroxypyridine. It further offers detailed experimental protocols and comparative insights into how fluorine substitution can influence reaction rates, thereby guiding researchers in designing their own kinetic studies.
The incorporation of fluorine into pyridine scaffolds is a critical strategy in modern drug discovery, as it can significantly enhance potency, metabolic stability, and pharmacokinetic properties.[1] Understanding the reaction kinetics of fluorinated pyridines is therefore essential for the development of novel therapeutics.[1]
Comparative Kinetic Analysis: Tautomerization of 2-Hydroxypyridine
A fundamental reaction of 2-hydroxypyridine is its tautomerization to 2-pyridone. This equilibrium is a key determinant of the molecule's reactivity. In aqueous solutions, the pyridone tautomer is generally favored, while the hydroxy form can be more prevalent in the gas phase and nonpolar solvents.[2][3] The kinetics of this tautomerization can be studied both computationally and experimentally.
Below is a summary of theoretical kinetic data for the gas-phase tautomerization of 2-hydroxypyridine. While direct experimental data for this compound is not available, the trifluoro-substitution is expected to significantly impact the activation energy due to the strong electron-withdrawing nature of fluorine, which would influence the proton transfer process.
| Compound | Reaction | Method | Activation Energy (kJ/mol) |
| 2-Hydroxypyridine | Intramolecular 1,3-proton shift | Theoretical (DFT/CCSD) | ~137 |
| 2-Hydroxypyridine Dimer | Intermolecular proton transfer | Theoretical (DFT) | ~31 |
| This compound | Tautomerization | Hypothetical | Expected to be altered by fluorine substitution |
Data for 2-Hydroxypyridine is derived from theoretical calculations.[4][5] The values for this compound are hypothetical and would need to be determined experimentally.
The fluorine atoms on the pyridine ring are expected to influence the tautomeric equilibrium and the rate of tautomerization through their inductive effects. Researchers can use the experimental protocols outlined below to quantify these effects.
Experimental Protocols
To facilitate the kinetic analysis of this compound, two common and powerful techniques are detailed below: UV-Visible Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Kinetic Analysis using UV-Visible Spectroscopy
UV-Vis spectroscopy is a widely used technique for monitoring reaction kinetics by measuring the change in absorbance of a reactant or product over time.[6][7][8]
Objective: To determine the rate constant for a reaction involving this compound by monitoring the change in its UV-Vis absorbance.
Materials and Equipment:
-
This compound
-
Reactant (e.g., for substitution or derivatization)
-
Appropriate solvent (e.g., water, buffer, organic solvent)
-
Thermostatted UV-Visible spectrophotometer with a multi-cell holder
-
Quartz cuvettes
-
Standard laboratory glassware and pipettes
Procedure:
-
Wavelength Selection:
-
Prepare dilute solutions of the reactants and the expected product in the chosen solvent.
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for each solution to identify the wavelength of maximum absorbance (λmax) where the product absorbs strongly and the reactants have minimal absorbance, or vice versa.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
Prepare a blank solution containing the solvent and all reagents except the one that initiates the reaction.
-
Initiate the reaction by adding the final reactant to the cuvette, mix quickly, and immediately start recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) of the monitored species is known.
-
Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine the order of the reaction with respect to the monitored species.
-
The plot that yields a straight line indicates the reaction order, and the rate constant (k) can be calculated from the slope of this line.[7]
-
Kinetic Analysis using NMR Spectroscopy
NMR spectroscopy is a powerful tool for kinetic analysis as it provides structural information and allows for the simultaneous monitoring of multiple species in a reaction mixture.[9][10]
Objective: To determine the reaction rate by monitoring the change in concentration of reactants and products over time using ¹H or ¹⁹F NMR.
Materials and Equipment:
-
This compound
-
Reactant(s)
-
Deuterated solvent
-
NMR spectrometer with temperature control
-
NMR tubes
-
Internal standard (e.g., 1,1,2,2-tetrachloroethane)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound and an internal standard in the deuterated solvent in an NMR tube.
-
Prepare a separate solution of the other reactant(s).
-
-
NMR Experiment Setup:
-
Place the NMR tube containing the substrate and internal standard into the NMR spectrometer and allow it to thermally equilibrate.
-
Acquire a reference spectrum.
-
Set up a series of 1D NMR experiments to be acquired at regular time intervals (a pseudo-2D experiment).[10]
-
-
Reaction Initiation and Monitoring:
-
Inject the reactant solution into the NMR tube, mix quickly, and start the automated acquisition of spectra.
-
-
Data Processing and Analysis:
-
Process the series of spectra.
-
For each spectrum, integrate the signals corresponding to a reactant and a product.
-
Normalize the integrals to the integral of the internal standard to determine the relative concentrations of the reactant and product at each time point.
-
Plot the concentration of the reactant or product against time and perform a kinetic analysis as described for the UV-Vis method to determine the rate constant.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a potential reaction pathway for this compound and a general workflow for kinetic analysis.
Caption: Hypothetical pathway for nucleophilic substitution.
Caption: Workflow for experimental kinetic studies.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
In Silico Modeling of 3,5,6-Trifluoro-2-hydroxypyridine Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico methodologies for modeling the reactivity of 3,5,6-Trifluoro-2-hydroxypyridine. Given the limited direct experimental data on this specific molecule, this document serves as a practical roadmap for researchers, leveraging established computational techniques and experimental data from structurally analogous compounds to predict its chemical behavior. We will explore various computational models, from widely used Density Functional Theory (DFT) approaches to more advanced ab initio molecular dynamics, to assess key reactivity parameters such as acidity (pKa) and susceptibility to nucleophilic attack.
Comparing Computational Models for Reactivity Prediction
The choice of computational method significantly impacts the accuracy and computational cost of reactivity predictions. Below is a comparison of common in silico models applicable to the study of this compound.
| Computational Model | Principles | Strengths | Weaknesses | Typical Application |
| Empirical Methods (e.g., pKa predictors) | Based on quantitative structure-property relationships (QSPR) and databases of experimental data. | Very fast, high-throughput. | Accuracy is limited to chemical space covered by the training data; may not be reliable for highly substituted or novel structures. | Rapid screening of large compound libraries. |
| Density Functional Theory (DFT) with Implicit Solvent | Solves the electronic structure of the molecule to derive energies and properties. Implicit solvent models approximate the effect of the solvent as a continuous medium. | Good balance of accuracy and computational cost. Widely applicable to a range of chemical systems and reactions. | Accuracy is dependent on the choice of functional and basis set. Implicit solvent models may not capture specific solute-solvent interactions. | Calculation of pKa, reaction energy profiles, and activation barriers. |
| Ab Initio Molecular Dynamics (AIMD) with Explicit Solvent | Simulates the dynamic behavior of the molecule and surrounding solvent molecules at the quantum mechanical level. | Provides a more realistic representation of the solvated system, capturing dynamic and explicit solvent effects. Can offer higher accuracy for properties like pKa. | Computationally very expensive, limiting its use to smaller systems and shorter simulation times. | High-accuracy pKa prediction and detailed study of reaction mechanisms involving solvent participation. |
Quantitative Comparison of Predicted Reactivity
Due to the absence of direct experimental data for this compound, the following table presents a hypothetical comparison of its predicted pKa and a model reaction barrier (nucleophilic aromatic substitution of the C-F bond by a simple nucleophile) using different computational methods. Experimental data for 2-hydroxypyridine is included as a baseline reference.
| Method | Predicted pKa of this compound | Predicted Activation Energy (kcal/mol) for Nucleophilic Substitution |
| Experimental (2-hydroxypyridine) | 11.6 | Not Applicable |
| DFT (B3LYP/6-31G*) | 5.8 | 28.5 |
| DFT (M06-2X/6-311+G**) | 6.2 | 25.1 |
| DFT (ωB97X-D/aug-cc-pVTZ) | 6.5 | 24.3 |
| AIMD | 6.7 ± 0.5 | Not typically used for barrier calculations |
Note: The predicted values are illustrative and would require actual computation for validation. The trend of decreasing pKa with fluorine substitution is expected due to the electron-withdrawing nature of fluorine atoms.
Experimental and Computational Protocols
Experimental Protocol: pKa Determination of 2-Hydroxypyridine (Reference)
The pKa of 2-hydroxypyridine can be determined experimentally using UV-Vis spectrophotometry. The protocol involves preparing a series of buffer solutions of known pH. A stock solution of 2-hydroxypyridine is added to each buffer, and the UV-Vis spectrum is recorded. The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The pKa is then determined from the inflection point of the resulting sigmoidal curve.
Computational Protocol: DFT-based pKa Calculation
-
Software: Gaussian, ORCA, or other quantum chemistry software.
-
Geometry Optimization: The geometries of the protonated (neutral) and deprotonated (anionic) forms of this compound are optimized in the gas phase using a selected DFT functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set (e.g., 6-311+G**).
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: Single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvent model (e.g., SMD, CPCM) to obtain the Gibbs free energy of solvation in water.
-
pKa Calculation: The aqueous phase Gibbs free energy of deprotonation is calculated, and the pKa is determined using the appropriate thermodynamic cycle and the experimental Gibbs free energy of solvation of the proton.
Computational Protocol: AIMD-based pKa Calculation
-
Software: CP2K, VASP, or other AIMD software.
-
System Setup: The this compound molecule is placed in a periodic box of explicit water molecules.
-
Equilibration: The system is equilibrated using classical molecular dynamics followed by AIMD in the NVT or NPT ensemble.
-
Metadynamics Simulation: A metadynamics simulation is performed using a collective variable that describes the deprotonation process (e.g., the coordination number of the hydroxyl proton with water oxygens).
-
Free Energy Profile: The metadynamics simulation yields a free energy profile as a function of the collective variable, from which the pKa can be calculated.
Visualizing Computational Workflows and Reaction Pathways
Caption: General workflow for in silico reactivity modeling.
Caption: Hypothetical nucleophilic aromatic substitution pathway.
Benchmarking Catalyst Efficiency for Reactions of 3,5,6-Trifluoro-2-hydroxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of fluorinated pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of lead compounds. 3,5,6-Trifluoro-2-hydroxypyridine is a valuable building block in this regard, offering multiple sites for chemical modification. The efficiency of these transformations is critically dependent on the choice of catalyst. This guide provides a comparative overview of common catalytic systems for key cross-coupling reactions, supported by experimental data from related substrates to inform catalyst selection and optimization.
Catalyst Performance in Key Cross-Coupling Reactions
The following tables summarize the performance of various palladium-based catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While specific data for this compound is limited in the public domain, the presented data from structurally related fluorinated pyridines and other aryl halides provides valuable insights into catalyst efficacy.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst System | Substrate Scope (Examples) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids | Na₃PO₄ | Dioxane/H₂O | 65-100 | Varies | 5-89 | [1][2] |
| Pd(OAc)₂ / P(o-tolyl)₃ | Benzylic and unactivated aliphatic fluorides with arylboronic acids | Cs₂CO₃ | Toluene | 100 | 18 | High | [3] |
| Pd(OAc)₂ / SPhos | Fluoroarenes with 2-chloropyridines | K₂CO₃ | Isopropyl acetate | 120 | 16-24 | 65-90 | [4] |
| G-COOH-Pd-10 (nanoparticles) | Fluorinated aryl bromides with 4-fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 70-110 | Varies | High (TOF up to 67 h⁻¹) | [5] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System | Substrate Scope (Examples) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | 2- or 4-Bromo-13α-estrone with anilines | KOt-Bu | Toluene | 100 (MW) | 10 min | Good to Excellent | [6] |
| Pd(OAc)₂ / P(o-tol)₃ | Aryl bromides with aminostannanes | - | Toluene | - | - | - | [7] |
| Pd(OAc)₂ / CyPF-tBu (JosiPhos) | Heteroaryl chlorides with primary amines, amides, etc. | Varies | Varies | Varies | Varies | High | [7] |
| Pd(OAc)₂ / BrettPhos | Aryl mesylates with primary amines | Varies | Varies | Varies | Varies | High | [7] |
Table 3: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Catalyst System | Substrate Scope (Examples) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [DTBNpP]Pd(crotyl)Cl | 1-Bromo-3,5-dimethoxybenzene with 3-ethynylpyridine | TMP | DMSO | RT | 1.5 | 100 | [8] |
| PdCl₂(PPh₃)₂ DVB | 4-Bromo-anisole with various alkynes | NaOH | Methanol | 100 | <0.2 | High Conversion | [9][10] |
| Pd/CuFe₂O₄ (nanoparticles) | Iodobenzene with phenylacetylene | K₂CO₃ | Ethanol | 70 | Varies | Moderate to Excellent | [11] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted for reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for the coupling of fluorinated aryl halides.[1][5][12]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., this compound, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃ or Na₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a reaction concentration of approximately 0.1 - 0.5 M.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Place the reaction vial in a preheated oil bath or microwave reactor at the desired temperature (typically 80-150 °C) and stir for the specified time (typically 1-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl halides.[6][7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), the phosphine ligand (e.g., X-Phos, 2-10 mol%), and the base (e.g., KOt-Bu or Cs₂CO₃, 1.4 equiv) to a reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitoring by TLC or LC-MS).
-
Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through a short plug of silica gel or celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
This protocol is a generalized procedure for the copper-free Sonogashira reaction.[8][11]
-
Reaction Setup: To a reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl or PdCl₂(PPh₃)₂, 1-5 mol%), and the base (e.g., Et₃N or K₂CO₃, 2.0-4.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., THF, DMSO, or ethanol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-100 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the screening and optimization of catalysts for a cross-coupling reaction.
Caption: A generalized workflow for catalyst screening and optimization in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thalesnano.com [thalesnano.com]
- 10. researchgate.net [researchgate.net]
- 11. ijnc.ir [ijnc.ir]
- 12. benchchem.com [benchchem.com]
Navigating the Reactive Landscape of 3,5,6-Trifluoro-2-hydroxypyridine: A Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted heteroaromatic compounds is paramount. This guide provides a comparative analysis of the regioselectivity of reactions involving 3,5,6-Trifluoro-2-hydroxypyridine, a versatile building block in medicinal chemistry. We present available experimental data, outline detailed protocols for key transformations, and offer insights into the factors governing reaction outcomes at its multiple reactive sites.
The reactivity of this compound is intrinsically linked to its tautomeric equilibrium between the pyridinol and the pyridone form. This equilibrium is sensitive to the solvent environment, with the pyridone form being more prevalent in polar solvents, while the hydroxypyridine form is favored in nonpolar solvents and the gas phase. This duality, coupled with the presence of electron-withdrawing fluorine atoms, creates a complex reactive landscape with potential sites for electrophilic and nucleophilic attack at the nitrogen and oxygen atoms, as well as the carbon atoms of the pyridine ring.
Tautomeric Equilibrium: The Foundation of Reactivity
The tautomerization between this compound (the enol form) and 3,5,6-Trifluoro-2(1H)-pyridone (the keto form) is a critical determinant of its reaction pathways. The pyridone tautomer, with its amide-like character, presents a nucleophilic nitrogen and an ambident oxygen atom, while the hydroxypyridine form offers a potentially nucleophilic oxygen and an aromatic ring susceptible to electrophilic attack.
Nucleophilic Attack at N-1 vs. O-2: A Tale of Two Sites
The ambident nucleophilicity of the pyridone tautomer leads to competition between N- and O-alkylation and acylation. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the nature of the electrophile, the base employed, and the solvent.
Alkylation Reactions
While specific data for this compound is scarce, studies on analogous halogenated 2-pyridones provide valuable insights. Generally, N-alkylation is favored in polar aprotic solvents like DMF, especially with stronger bases that lead to a "freer" anion. Conversely, O-alkylation can be promoted in less polar solvents or with counterions that associate more strongly with the oxygen atom.
A study on the difluoromethylation of various 2-pyridones with chlorodifluoromethane (Freon-22) demonstrated that the presence of halogen atoms on the pyridine ring influences the N/O selectivity. For instance, the difluoromethylation of 3,5-dibromo-2-pyridone in a KOH/dioxane system yielded a mixture of N- and O-difluoromethylated products.
Table 1: Regioselectivity of Difluoromethylation of Halogenated 2-Pyridones
| Substrate | Reaction Conditions | N-alkylation Product (%) | O-alkylation Product (%) |
| 3,5-Dibromo-2-pyridone | KOH, Dioxane, 120-130°C | Data not specified | Data not specified |
| 3,5-Dichloro-2-pyridone | KOH, Dioxane, 120-130°C | Data not specified | Data not specified |
Note: Specific yield percentages for the trifluoro-substituted analog were not available in the reviewed literature. The data for di-halogenated analogs suggests a mixture of products is likely.
Experimental Protocol: General Procedure for Difluoromethylation of Halogenated 2-Pyridones
A mixture of the respective halogenated 2-pyridone (1 eq.), powdered potassium hydroxide (5 eq.), and dioxane is placed in a stainless-steel autoclave. The autoclave is sealed, and chlorodifluoromethane is introduced to a pressure of 3-4 atm. The reaction mixture is stirred at 120-130°C for 4-5 hours. After cooling, the excess gas is released, and the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is dried over magnesium sulfate and the solvent is evaporated. The products are then separated and purified by column chromatography.
Electrophilic and Nucleophilic Attack on the Pyridine Ring
The fluorine substituents render the pyridine ring of this compound electron-deficient, making it susceptible to nucleophilic aromatic substitution and less reactive towards electrophiles.
Nucleophilic Aromatic Substitution (SNAr)
Based on studies of pentafluoropyridine, nucleophilic attack on the highly fluorinated pyridine ring is a viable reaction pathway. In pentafluoropyridine, nucleophiles preferentially attack the C-4 position under mild conditions, while attack at the C-2 and C-6 positions can occur under more forcing conditions. For this compound, with the C-2 position occupied, the C-4 and C-6 positions are the most likely sites for nucleophilic substitution.
Electrophilic Reactions
Direct electrophilic attack on the electron-deficient pyridine ring is generally challenging. However, reactions involving radical intermediates, such as trifluoromethylation, have been shown to be effective for pyridones. A light-promoted trifluoromethylation of various pyridones using sodium trifluoromethylsulfinate (Langlois' reagent) has been reported. The success of this reaction is dependent on the electronic nature of the pyridone, with electron-rich pyridones showing higher reactivity. The electron-withdrawing fluorine atoms in this compound would likely decrease its reactivity in such transformations compared to non-fluorinated analogs.
Table 2: Comparison of Reactivity in Light-Promoted Trifluoromethylation
| Substrate | Reaction Conditions | Product Yield (%) |
| 2-Pyridone | NaSO₂CF₃, DMSO, Blue LED, RT | High |
| Electron-Rich Pyridones | NaSO₂CF₃, DMSO, Blue LED, RT | Good to High |
| Electron-Poor Pyridones | NaSO₂CF₃, DMSO, Blue LED, RT | Low to No Reaction |
| This compound | Predicted Outcome | Low to No Reaction |
Experimental Protocol: Light-Promoted Trifluoromethylation of Pyridones
In a vial, the pyridone substrate (1 eq.) and sodium trifluoromethylsulfinate (2 eq.) are dissolved in DMSO. The vial is sealed and irradiated with a blue LED lamp at room temperature with stirring for 24 hours. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Conclusion
The regioselectivity of reactions involving this compound is a multifaceted challenge governed by its tautomeric nature and the electronic effects of the fluorine substituents. While direct experimental data for this specific molecule is limited, a comparative analysis of related fluorinated and halogenated pyridones provides a predictive framework for its reactivity. The choice of reaction conditions—particularly solvent, base, and the nature of the reacting partner—is crucial in directing the outcome towards N- vs. O-substitution or attack at the pyridine ring. This guide serves as a foundational resource for chemists aiming to harness the synthetic potential of this versatile fluorinated building block in the design and development of novel chemical entities. Further experimental exploration is warranted to fully elucidate and quantify the regioselective behavior of this intriguing molecule.
Safety Operating Guide
Proper Disposal of 3,5,6-Trifluoro-2-hydroxypyridine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5,6-Trifluoro-2-hydroxypyridine is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this halogenated organic compound. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.[1]
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Protective Clothing | Laboratory coat. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Key Hazards:
-
Irritant: Causes skin, eye, and respiratory system irritation.[1]
-
Toxic Fumes in Fire: Combustion emits hazardous substances, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Classify this compound as a hazardous halogenated organic waste .
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams. This segregation is crucial for proper disposal and to prevent dangerous chemical reactions.
2. Container Selection and Labeling:
-
Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazard(s): "Irritant ", "Toxic "
-
The date of accumulation.
-
3. Waste Accumulation and Storage:
-
Store the waste container in a cool, well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][2]
-
Keep the container tightly closed when not in use.[1]
-
Maintain a log of the accumulated waste.
4. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with the complete chemical name and quantity of the waste.
-
Follow all institutional and local regulations for waste handover.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Response Action | Detailed Procedure |
| 1. Evacuate and Ventilate | Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated. |
| 2. Control and Contain | For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like sawdust. |
| 3. Collect and Dispose | Carefully scoop the absorbed material into a designated hazardous waste container. |
| 4. Decontaminate | Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. |
| 5. Report | Report the spill to your laboratory supervisor and EHS department. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Disclaimer: This information is intended for guidance purposes only and should be supplemented by a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's EHS department. All procedures must be conducted in accordance with local, regional, and national regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5,6-Trifluoro-2-hydroxypyridine
Essential safety protocols and logistical plans are critical for the secure and effective handling of 3,5,6-Trifluoro-2-hydroxypyridine in a laboratory setting. This guide provides detailed, step-by-step procedures for the use and disposal of this compound, ensuring the safety of researchers and the integrity of drug development processes. Adherence to these guidelines is paramount for minimizing risks and establishing a secure research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when handling this compound, a compound classified as an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed through the skin. The following table summarizes the required PPE.
| Body Part | PPE Item | Specifications and Usage Notes |
| Hands | Chemical-Resistant Gloves | Double gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or in case of a spill, heavy-duty butyl rubber gloves should be used. Always inspect gloves for any signs of degradation or perforation before use. |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the safety goggles when there is a risk of splashes or when handling larger quantities. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required. Ensure the sleeves are of an appropriate length to cover the wrists. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters is required when handling the solid compound outside of a certified chemical fume hood, or if there is any potential for aerosol or dust generation. |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are mandatory in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Spill Kit: Ensure a spill kit specifically designed for hazardous organic compounds is readily accessible. The kit should contain absorbent materials, neutralizing agents (such as sodium bicarbonate for acidic compounds), and appropriate waste disposal bags.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station before beginning any work.
2. Weighing and Transfer:
-
Weighing: When weighing the solid compound, use a tared, sealed container to minimize the generation of dust.
-
Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid scooping directly from the primary container to prevent contamination.
3. Solution Preparation:
-
Solvent Addition: Slowly add the solvent to the solid this compound. Be aware of any potential exothermic reactions.
-
Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Ensure the container is appropriately capped to prevent the release of vapors.
4. Reaction and Experimentation:
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any volatile materials.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
5. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound. A triple rinse with an appropriate solvent is recommended.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound, including unused compound, reaction mixtures, and contaminated solvents, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials from spills, and weighing paper, should be collected in a separate, sealed, and clearly labeled hazardous waste bag.
2. Container Management:
-
Labeling: All waste containers must be accurately labeled with the full chemical name, concentration, and hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Disposal Procedure:
-
Licensed Waste Disposal Vendor: The disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company. Incineration at a high temperature is the preferred method for the complete destruction of such compounds.
-
Regulatory Compliance: Ensure all disposal activities are in strict accordance with local, regional, and national environmental regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
By implementing these comprehensive safety and logistical measures, research organizations can foster a culture of safety and responsibility, ensuring the well-being of their personnel while advancing critical drug development research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
